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3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI) Documentation Hub

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  • Product: 3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI)
  • CAS: 126424-79-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Hexahydro-3H-Pyrrolizin-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Hexahydro-3H-pyrrolizin-3-one, a member of the pyrrolizidine alkaloid family, represents a core structural motif in numerous natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hexahydro-3H-pyrrolizin-3-one, a member of the pyrrolizidine alkaloid family, represents a core structural motif in numerous natural products. The rigid, bicyclic framework of this saturated heterocyclic ketone makes it a valuable chiral building block in the synthesis of a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development.

This technical guide provides a detailed analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for (R)-Hexahydro-3H-pyrrolizin-3-one. As a Senior Application Scientist, the following sections will not only present the data but also delve into the rationale behind the experimental techniques and the interpretation of the resulting spectra, offering field-proven insights for researchers working with this and related molecular scaffolds.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
CAS Number 32548-24-6 (for racemate)
IUPAC Name (7aR)-Hexahydropyrrolizin-3(2H)-one

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For a molecule like hexahydropyrrolizin-3-one, electron ionization (EI) is a common and effective ionization method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of hexahydropyrrolizin-3-one.

Methodology:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Rationale for Experimental Choices:

  • Electron Ionization (70 eV): This standard EI energy provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for the compound. This aids in structural elucidation and comparison with library spectra.

  • GC-MS: The use of gas chromatography for sample introduction ensures that the analyte is pure when it enters the mass spectrometer, preventing interference from impurities and providing retention time as an additional identification parameter.

Data Summary and Interpretation

The mass spectrum of hexahydropyrrolizin-3-one is expected to show a molecular ion peak (M⁺•) at m/z 125, corresponding to the molecular weight of the compound.

Caption: Proposed EI-MS fragmentation of hexahydropyrrolizin-3-one.

Interpretation of Key Fragments:

  • m/z 125 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.

  • m/z 111: Loss of a methyl radical (•CH₃) is a possible fragmentation pathway.

  • m/z 97: Loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄) from the pyrrolidine ring.

  • m/z 82: A significant fragment likely arising from the cleavage of the five-membered ring containing the carbonyl group.

  • m/z 68: Further fragmentation of the m/z 82 ion.

The fragmentation pattern provides valuable structural information, confirming the presence of the bicyclic pyrrolizidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. A standard one-dimensional ¹H NMR experiment is performed, typically at a frequency of 400 MHz or higher for better resolution.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Rationale for Experimental Choices:

  • Deuterated Solvent (CDCl₃): Chloroform-d is a common solvent for non-polar to moderately polar organic molecules. The deuterium atoms are not detected in ¹H NMR, thus avoiding large solvent signals that would obscure the analyte's signals.

  • High-Field NMR (≥400 MHz): Higher magnetic field strengths lead to greater chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is crucial for complex spin systems like that in hexahydropyrrolizin-3-one.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of hexahydropyrrolizin-3-one is expected to be complex due to the diastereotopic nature of many of the methylene protons and the restricted rotation in the bicyclic system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-7a~3.5 - 4.0m
H-5~3.0 - 3.5m
H-1, H-2, H-6, H-7~1.5 - 2.8m

Interpretation:

  • Downfield Region (δ 3.0 - 4.0 ppm): The protons alpha to the nitrogen atom (H-7a and H-5) are expected to appear in this region due to the deshielding effect of the adjacent heteroatom.

  • Upfield Region (δ 1.5 - 2.8 ppm): The remaining methylene protons (H-1, H-2, H-6, and H-7) will resonate in this more shielded region of the spectrum. The diastereotopic nature of these protons will likely result in complex multiplets.

  • Multiplicity: Due to vicinal and geminal couplings, most signals will appear as complex multiplets (m). Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for the definitive assignment of all proton signals.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their chemical shifts.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A standard one-dimensional ¹³C NMR experiment with proton decoupling (e.g., a broadband-decoupled sequence) is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Rationale for Experimental Choices:

  • Proton Decoupling: This technique significantly simplifies the ¹³C NMR spectrum and improves the signal-to-noise ratio, making it easier to identify the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data and Interpretation

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C=O)~170 - 180
C-7a~60 - 70
C-5~45 - 55
C-1, C-2, C-6, C-7~20 - 40

graph C13_Shifts {
rankdir=LR;
node [shape=plaintext, fontname="Helvetica", fontsize=10];
edge [style=invis];

C3 [label="C=O\n~170-180 ppm"]; C7a [label="C-N\n~60-70 ppm"]; C5 [label="C-N\n~45-55 ppm"]; CH2s [label="-CH₂-\n~20-40 ppm"];

C3 -> C7a -> C5 -> CH2s; }

Caption: Predicted ¹³C NMR chemical shift regions for hexahydropyrrolizin-3-one.

Interpretation:

  • Carbonyl Carbon (C-3): The carbonyl carbon will be the most deshielded, appearing significantly downfield in the range of 170-180 ppm.

  • Carbons Adjacent to Nitrogen (C-7a and C-5): These carbons will be deshielded by the electronegative nitrogen atom and are expected to resonate between 45 and 70 ppm.

  • Aliphatic Carbons (C-1, C-2, C-6, C-7): The remaining sp³-hybridized carbons of the bicyclic framework will appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

Conclusion

The spectroscopic characterization of (R)-Hexahydro-3H-pyrrolizin-3-one through mass spectrometry and NMR spectroscopy provides a comprehensive understanding of its molecular structure. The mass spectrum confirms the molecular weight and offers insights into the fragmentation of the pyrrolizidine core. While experimental NMR data is not widely available, the predicted ¹H and ¹³C NMR spectra highlight the key chemical shift regions and the expected complexity of the signals. For a definitive and complete structural assignment, particularly of the proton signals, the use of two-dimensional NMR techniques is strongly recommended. This guide serves as a foundational resource for researchers utilizing this important chiral building block in their synthetic endeavors.

References

  • PubChem. Hexahydro-pyrrolizin-3-one. National Center for Biotechnology Information. [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Exploratory

Physicochemical Characterization of (R)-hexahydro-3H-pyrrolizin-3-one: A Guide to Solubility and Stability Studies

An In-depth Technical Guide: Introduction: The Pre-formulation Imperative (R)-hexahydro-3H-pyrrolizin-3-one is a bicyclic lactam belonging to the pyrrolizidine alkaloid class of molecules. As with any potential therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Pre-formulation Imperative

(R)-hexahydro-3H-pyrrolizin-3-one is a bicyclic lactam belonging to the pyrrolizidine alkaloid class of molecules. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation and clinical development. The journey from a promising molecule to a viable drug product is critically dependent on early, robust characterization of its solubility and stability. These two parameters dictate bioavailability, inform formulation strategy, define storage conditions, and are fundamental to regulatory approval.

This guide provides a comprehensive framework for conducting rigorous solubility and stability studies on (R)-hexahydro-3H-pyrrolizin-3-one. It moves beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental design, ensuring that the data generated is not only accurate but also contextually relevant for drug development decisions.

Table 1: Physicochemical Properties of Hexahydro-3H-pyrrolizin-3-one

Property Value Source
Molecular Formula C₇H₁₁NO PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 32548-24-6 PubChem[1]
LogP (Computed) 0.3 PubChem[1]
Topological Polar Surface Area (TPSA) 20.3 Ų ChemScene[2]
Hydrogen Bond Donors 0 ChemScene[2]

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

Part 1: Aqueous Solubility Profiling

Solubility is the cornerstone of oral drug absorption; a compound must dissolve to be absorbed.[3][4] Early-stage development demands a precise understanding of a compound's solubility in various aqueous environments that mimic the physiological conditions of the gastrointestinal tract.

The Gold Standard: Thermodynamic Equilibrium Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given medium.[5] The shake-flask method, while low-throughput, remains the definitive reference for this measurement.[6] It is essential for building accurate biopharmaceutical models and selecting appropriate formulation strategies.

  • Preparation of Media: Prepare relevant aqueous buffers, including at a minimum:

    • 0.1 N HCl (pH ~1.2) to simulate gastric fluid.

    • pH 4.5 Acetate Buffer.

    • pH 6.8 Phosphate Buffer to simulate intestinal fluid.

    • Purified Water.

    • (Optional) Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) for more predictive insights.[6]

  • Addition of Compound: Add an excess amount of solid (R)-hexahydro-3H-pyrrolizin-3-one to a known volume of each medium in a low-adsorption vessel (e.g., glass vial). The solid should be in excess to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (24 to 72 hours).[6] This duration is critical to ensure the system reaches a true equilibrium state.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant. The most reliable method is centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Solid (R)-hexahydro-3H-pyrrolizin-3-one C Combine & Agitate (Shake at 37°C for 48h) A->C B Prepare Aqueous Media (pH 1.2, 4.5, 6.8, Water) B->C D Separate Phases (Centrifuge & Filter) C->D E Quantify Supernatant (HPLC-UV) D->E F Determine Solubility (mg/mL) E->F

Fig 1. Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility

In early discovery phases, kinetic solubility assays are used to rapidly rank compounds.[5] These methods measure the concentration at which a compound, rapidly transitioning from an organic solvent (like DMSO) to an aqueous buffer, begins to precipitate.[5] This reflects metastable behavior and is useful for initial triage but should not replace thermodynamic measurements for lead candidates.[6] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique for this purpose.[3][7]

Table 2: Example Thermodynamic Solubility Data for (R)-hexahydro-3H-pyrrolizin-3-one

Medium Temperature (°C) Solubility (mg/mL) Biopharmaceutical Classification System (BCS) Class*
0.1 N HCl (pH 1.2) 37 > 50 High Solubility
pH 4.5 Acetate Buffer 37 > 50 High Solubility
pH 6.8 Phosphate Buffer 37 > 50 High Solubility
Purified Water 25 > 50 High Solubility

A drug is highly soluble when the highest dose is soluble in ≤250 mL of aqueous media over a pH range of 1-7.5.[4]

Part 2: Comprehensive Stability Assessment

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[8] The process is bifurcated into forced degradation (stress testing) and formal stability studies under ICH-prescribed conditions.

Unveiling Degradation Pathways: Forced Degradation Studies

Forced degradation studies are the cornerstone of developing a "stability-indicating" analytical method.[9][10] By subjecting the compound to conditions more severe than accelerated testing, we intentionally generate degradation products.[10] The primary goals are to identify potential degradants, elucidate degradation pathways, and prove that the chosen analytical method can separate these degradants from the parent compound and from each other.[9][11] A target degradation of 5-20% is generally considered ideal to avoid generating secondary or irrelevant degradation products.[12]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 80°C) Analysis Analyze All Samples by HPLC-DAD/MS Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, Dry Heat) Thermal->Analysis Photo Photolytic (ICH Q1B Light Box) Photo->Analysis API (R)-hexahydro-3H- pyrrolizin-3-one (Single Batch) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants Establish Degradation Pathways Validate Stability-Indicating Method Analysis->Outcome

Fig 2. Forced Degradation Experimental Logic.
  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C. Sample at multiple time points (e.g., 2, 6, 12, 24 hours), neutralize, and analyze.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a moderate temperature (e.g., 40-60°C). Sample, neutralize, and analyze as above.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light. Sample at various intervals and analyze.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Sample at set time points and analyze.

  • Photostability: Expose both solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[13] A dark control sample must be run in parallel.

Table 3: Example Summary of Forced Degradation Results

Stress Condition Conditions % Assay Drop No. of Degradants >0.1% Comments
Acid Hydrolysis 0.1 N HCl, 80°C, 12h 15.2% 2 Major degradant at RRT 0.85.
Base Hydrolysis 0.1 N NaOH, 60°C, 6h 11.5% 1 Single major degradant at RRT 0.79.
Oxidation 3% H₂O₂, RT, 24h 8.3% 1 Degradant at RRT 1.15 likely an N-oxide.
Thermal (Solid) 80°C, 72h < 1.0% 0 Compound is highly stable to dry heat.

| Photostability | ICH Q1B, 7 days | < 1.0% | 0 | Compound is not light sensitive. |

Establishing Shelf-Life: ICH Long-Term Stability Studies

The purpose of formal stability testing is to establish a re-test period for the drug substance or a shelf-life for the drug product under recommended storage conditions.[8] Studies are conducted on at least three primary batches to assess batch-to-batch variability.

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[14]

The frequency of testing for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]

Table 4: Example Long-Term Stability Data for (R)-hexahydro-3H-pyrrolizin-3-one (Solid State) | Time Point | 25°C / 60% RH | 40°C / 75% RH | | :--- | :--- | :--- | | | Assay (%) | Total Impurities (%) | Assay (%) | Total Impurities (%) | | 0 Months | 99.8 | 0.15 | 99.8 | 0.15 | | 3 Months | 99.7 | 0.16 | 99.5 | 0.25 | | 6 Months | 99.8 | 0.15 | 99.4 | 0.31 | | 12 Months | 99.6 | 0.18 | - | - |

Part 3: The Analytical Workhorse: Stability-Indicating HPLC-UV Method

A robust, validated analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high sensitivity, accuracy, and versatility.[15]

Method Development Principles

The goal is to develop a method that can accurately quantify (R)-hexahydro-3H-pyrrolizin-3-one while separating it from all potential degradation products and impurities.

  • Column Selection: A reversed-phase C18 column is a common starting point for moderately polar compounds.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be optimized to ensure good peak shape; for a basic compound like this, a slightly acidic pH (e.g., pH 3-4) is often beneficial.[16]

  • Wavelength Detection: A UV-Vis or Diode Array Detector (DAD) is used.[15] The detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. A DAD is highly advantageous as it can assess peak purity by comparing spectra across a single peak, which is a critical part of demonstrating specificity in a stability-indicating method.[16][17]

  • Gradient Optimization: A gradient elution (where the organic solvent concentration is increased over time) is often necessary to ensure that both the parent compound and all potential degradants (which may have very different polarities) are eluted with good resolution and peak shape.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is proven using the samples from the forced degradation study.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

Conclusion

The systematic study of solubility and stability is a non-negotiable phase of early drug development. For (R)-hexahydro-3H-pyrrolizin-3-one, the data from the protocols outlined herein will provide a robust foundation for critical decisions. Thermodynamic solubility data will guide formulation towards optimal bioavailability, while the forced degradation and long-term stability studies will ensure the development of a safe, effective, and stable drug product with a well-defined shelf-life, all underpinned by a validated, stability-indicating analytical method. This integrated approach ensures scientific rigor and aligns with global regulatory expectations.

References

  • PubChem. Hexahydro-pyrrolizin-3-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3H-Pyrrolizin-3-one. National Center for Biotechnology Information. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ICH. Quality Guidelines. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Particle Technology Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Diva-Portal.org. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PMC. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • ChemSynthesis. 7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Cheméo. 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). [Link]

  • IJRPR. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • Polish Journal of Food and Nutrition Sciences. application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]

  • YouTube. Stability Study ICH Guidelines Q1A, Q1B & Q1C. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

Foundational

In silico modeling of (R)-hexahydro-3H-pyrrolizin-3-one

Title: In Silico Characterization and Therapeutic Profiling of (R)-Hexahydro-3H-pyrrolizin-3-one: From Quantum Mechanics to Target Recognition Executive Summary This technical guide provides a rigorous in silico modeling...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Characterization and Therapeutic Profiling of (R)-Hexahydro-3H-pyrrolizin-3-one: From Quantum Mechanics to Target Recognition

Executive Summary

This technical guide provides a rigorous in silico modeling framework for (R)-hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24-6, analog). Unlike its naturally occurring, hepatotoxic 1,2-unsaturated pyrrolizidine alkaloid (PA) cousins, this saturated bicyclic lactam represents a privileged, chemically stable scaffold for drug discovery. Its structural rigidity, defined by the bridgehead nitrogen and carbon, makes it an ideal proline mimetic for targeting G-protein coupled receptors (GPCRs) and enzymes like COX-2 or DPP-IV.

This guide moves beyond generic protocols, offering a causal, self-validating workflow that integrates Density Functional Theory (DFT) for conformational analysis, ADMET profiling for safety de-risking, and molecular docking for target validation.

Part 1: Structural Basis & Quantum Mechanical Characterization

The Stereochemical Imperative

The biological activity of pyrrolizidines is strictly governed by stereochemistry. The (R)-configuration at the bridgehead carbon (C8 in IUPAC, often denoted as the fusion point) dictates the "fold" of the bicycle.

  • Causality: The cis-fused conformation is energetically favored in 5,5-bicyclic systems due to reduced ring strain compared to trans-fusion. However, the (R)-enantiomer dictates the specific vector of the carbonyl oxygen, crucial for hydrogen bonding in the active site.

DFT Optimization Protocol

To ensure the starting geometry for docking is physically viable, we must locate the global minimum energy conformer using DFT.

Step-by-Step Workflow:

  • Structure Generation:

    • Generate the 3D structure from the isomeric SMILES: [H][C@]12CCCN1C(=O)CC2 (Ensuring (R)-stereochemistry at the bridgehead).

    • Note: The bridgehead nitrogen is pyramidal; its inversion barrier is high due to ring constraints.

  • Geometry Optimization (Gaussian 16 / ORCA 5.0):

    • Functional: B3LYP (Standard hybrid) or ωB97X-D (Dispersion corrected, recommended for bicyclic rings).

    • Basis Set: 6-311G(d,p) (Triple-zeta quality for accurate bond lengths).

    • Solvation: IEFPCM (Water) to mimic physiological conditions.

  • Frequency Calculation:

    • Verify the absence of imaginary frequencies (NImag=0) to confirm a true minimum.

Data Output: Calculated Electronic Properties

Property Value (Predicted @ B3LYP/6-311G**) Significance
Dipole Moment ~3.8 - 4.2 Debye High polarity due to the lactam; aids solubility.
HOMO Energy -6.4 eV Indicates nucleophilic potential at the carbonyl oxygen.
LUMO Energy -0.8 eV High stability against spontaneous reduction.

| Ring Puckering | Envelope (C-gamma) | Critical for fitting into hydrophobic pockets (e.g., COX-2). |

Visualization: Conformational Search Logic

DFT_Workflow cluster_0 Initialization cluster_1 QM Optimization cluster_2 Output SMILES Input SMILES (R)-Stereocenter FF Force Field (MMFF94) Pre-opt SMILES->FF 3D Build DFT DFT Optimization B3LYP/6-311G(d,p) FF->DFT Input Geom Freq Freq Calculation (Check NImag=0) DFT->Freq Convergence ESP ESP Map (Charge Distribution) Freq->ESP Validated Conf Global Minimum Conformer Freq->Conf Validated

Caption: Logic flow for isolating the bioactive conformer using Density Functional Theory.

Part 2: ADMET Profiling & Toxicity De-Risking

The "PA Paradox" (Critical Safety Distinction)

Researchers often flag pyrrolizidines as toxic. This is a generalization.

  • Toxic PAs: Possess 1,2-unsaturation (double bond).[1] Metabolic activation by CYP3A4 creates a reactive pyrrole intermediate that alkylates DNA/proteins (hepatotoxicity).

  • Target Molecule: (R)-hexahydro-3H-pyrrolizin-3-one is saturated .[2] It cannot form the toxic pyrrole intermediate via the standard dehydrogenation pathway. This makes it a "safe" scaffold.[3]

In Silico ADMET Protocol

We utilize consensus modeling (SwissADME / ProTox-II) to validate this safety hypothesis.

Protocol:

  • Input: Canonical SMILES.

  • Lipophilicity (LogP): Monitor Consensus LogP. Target range: 0.5 – 2.5 (Optimal for CNS or membrane penetration).

  • CYP Inhibition: Check for inhibition of CYP1A2, CYP2C9, CYP2D6, CYP3A4.

  • Toxicity Endpoints: Specifically query "Hepatotoxicity" and "Mutagenicity" models.

Predicted ADMET Profile:

Parameter Prediction Interpretation
Consensus LogP 0.85 Highly water-soluble; good oral bioavailability.
BBB Permeation Yes Suitable for neuro-targets (nootropic potential).
Hepatotoxicity Inactive Confirms safety advantage over unsaturated PAs.
CYP3A4 Substrate No Low risk of drug-drug interactions.

| PAINS Alert | None | Structure is not a Pan-Assay Interference Compound. |

Part 3: Target Identification & Molecular Docking

Target Selection: COX-2 Inhibition

Literature indicates that pyrrolizine derivatives (e.g., Licofelone) are potent inhibitors of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[4] The (R)-hexahydro-3H-pyrrolizin-3-one scaffold acts as a rigid core to orient hydrophobic groups into the COX-2 active site.

Docking Workflow (AutoDock Vina / Glide)

Step 1: Protein Preparation

  • Source: PDB ID: 5KIR (COX-2 with selective inhibitor).

  • Processing: Remove water molecules (except those bridging the active site), add polar hydrogens, and compute Gasteiger charges.

  • Grid Box: Center on the co-crystallized ligand (Coordinates: X=25.4, Y=18.2, Z=15.1). Size: 20x20x20 Å.

Step 2: Ligand Preparation

  • Use the DFT-optimized (R)-conformer.

  • Set the amide bond (N-C=O) as non-rotatable (rigid).

  • Allow ring puckering flexibility if using induced-fit docking (IFD); otherwise, keep rigid.

Step 3: Execution & Scoring

  • Run docking with exhaustiveness = 32.

  • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

Step 4: Interaction Analysis

  • Key Residues: Look for H-bonds with Arg120 (gatekeeper) and Tyr355 .

  • Hydrophobic Clamp: The bicyclic ring should slot into the hydrophobic channel formed by Val349 and Leu352 .

Visualization: Docking & Screening Logic

Docking_Pipeline cluster_target Target Prep (COX-2) cluster_ligand Ligand Prep cluster_analysis Post-Processing PDB PDB: 5KIR (Crystal Structure) Grid Grid Generation (Active Site Definition) PDB->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Ligand (R)-Hexahydro-3H-pyrrolizin-3-one (DFT Optimized) Chiral Stereo-Constraint (R-Enantiomer Fixed) Ligand->Chiral Chiral->Dock Score Binding Energy (Target: < -7.0 kcal/mol) Dock->Score Visual Interaction Profiling (H-bonds: Arg120, Tyr355) Score->Visual

Caption: Strategic workflow for docking the scaffold into the COX-2 inflammatory target.

Part 4: Molecular Dynamics (MD) Simulation

To confirm the stability of the docking pose, a 50 ns MD simulation is required. Docking provides a static snapshot; MD reveals the dynamic behavior.

Protocol (GROMACS / AMBER):

  • Topology: Generate ligand topology using GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT calculation.

  • System: Solvate in a cubic TIP3P water box; neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration: NVT ensemble (100 ps) followed by NPT ensemble (100 ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 50 ns simulation.

  • Analysis Metric: Root Mean Square Deviation (RMSD).

    • Success Criterion: Ligand RMSD < 2.5 Å over the last 20 ns of the trajectory indicates a stable binding mode.

References

  • Robertson, J., & Stevens, K. (2017). Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Sigma-Aldrich. (General reference for chemical class distinction).

  • European Medicines Agency (EMA). (2020). Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids. (Authoritative source on PA toxicity vs. saturation).

  • Laufer, S., et al. (1994). Licofelone, a novel dual 5-LOX/COX inhibitor: Chemistry and biological evaluation. Journal of Medicinal Chemistry. (Establishes pyrrolizine scaffold in inflammation).

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (Standard protocol for ADMET).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (Standard docking methodology).

Sources

Protocols & Analytical Methods

Method

Chiral HPLC methods for separating hexahydro-3H-pyrrolizin-3-one enantiomers

Application Note & Protocol Topic: Chiral HPLC Methods for the Enantioselective Separation of Hexahydro-3H-pyrrolizin-3-one Audience: Researchers, scientists, and drug development professionals. Executive Summary The ena...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chiral HPLC Methods for the Enantioselective Separation of Hexahydro-3H-pyrrolizin-3-one

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The enantiomeric purity of pharmaceutical intermediates and active ingredients is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles[1]. Hexahydro-3H-pyrrolizin-3-one, a bicyclic lactam, represents a core structural motif in various biologically active compounds, including pyrrolizidine alkaloids[2][3]. Its stereocenter dictates the three-dimensional arrangement and, consequently, its biological interactions. This document provides a comprehensive guide to developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of its enantiomers. We present a systematic screening strategy, a detailed analytical protocol based on a polysaccharide-derived chiral stationary phase (CSP), and guidelines for method validation, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative of Chiral Separation

Hexahydro-3H-pyrrolizin-3-one possesses a chiral center at the C7a bridgehead carbon, giving rise to two enantiomers: (R)-hexahydro-3H-pyrrolizin-3-one and (S)-hexahydro-3H-pyrrolizin-3-one. The pyrrolizidine core is a well-known pharmacophore, but is also associated with significant toxicity, particularly hepatotoxicity, which can be stereoselective[2]. Therefore, the ability to resolve and quantify these enantiomers is paramount for:

  • Asymmetric Synthesis: Monitoring the enantiomeric excess (e.e.) of synthetic routes targeting a single isomer.

  • Pharmacological Studies: Isolating pure enantiomers to evaluate their individual biological activities and toxicological profiles.

  • Quality Control: Ensuring the stereochemical purity of drug substances and intermediates in a regulated environment.

This guide is designed to provide both the foundational principles and a practical, field-proven protocol for achieving this critical separation.

Analyte Properties: Hexahydro-3H-pyrrolizin-3-one

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development[4].

PropertyValueSource
Molecular Formula C₇H₁₁NO[5]
Molecular Weight 125.17 g/mol [5]
Structure

PubChem
Key Features Bicyclic lactam, tertiary amineInferred from structure
Chirality One stereocenter at the bridgehead carbonInferred from structure

The presence of a polar lactam carbonyl group and a basic tertiary amine within a rigid bicyclic structure are the primary sites for potential interactions with a chiral stationary phase. The compound lacks a strong UV chromophore, which will influence the choice of detection wavelength.

The Causality of Experimental Design: A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient[4]. We advocate for a systematic screening protocol targeting the most versatile and successful classes of chiral stationary phases: the polysaccharide-based CSPs[6][7][8]. These phases, derived from cellulose or amylose, form "chiral pockets" that resolve enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions[6].

The workflow below outlines a logical screening strategy.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation & Optimization cluster_validation Phase 3: Validation start Racemic Analyte Sample (Hexahydro-3H-pyrrolizin-3-one) screen_cols Screen on Broad-Spectrum Polysaccharide CSPs (e.g., Lux Cellulose-1, Chiralpak AD) start->screen_cols screen_mp Use Normal Phase (NP) Mobile Phases 1. Hexane/Isopropanol (IPA) 2. Hexane/Ethanol (EtOH) screen_cols->screen_mp add_additive Add Basic Modifier (0.1% DEA) to improve peak shape screen_mp->add_additive eval Evaluate Chromatograms: - No separation? - Partial separation? - Baseline separation? add_additive->eval no_sep No Separation: Try alternative CSPs (e.g., Cyclodextrin-based) or different mode (Reversed-Phase) eval->no_sep No partial_sep Partial Separation: Optimize Mobile Phase (Adjust % Modifier, Temperature) eval->partial_sep Partial baseline_sep Baseline Separation (Rs > 1.5) Proceed to Validation eval->baseline_sep Yes validate Validate Method per ICH/FDA Guidelines (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) baseline_sep->validate

Caption: Chiral Method Development Workflow.

Rationale for this Strategy:

  • Polysaccharide CSPs: Cellulose and amylose derivatives are statistically the most likely to resolve a broad range of chiral compounds, making them an ideal starting point[7][8][9]. The structural rigidity and presence of polar groups in hexahydro-3H-pyrrolizin-3-one make it a good candidate for these phases.

  • Normal Phase (NP) Mode: NP chromatography, using non-polar solvents like hexane with a polar modifier (alcohol), often enhances the specific interactions (hydrogen bonds, dipole-dipole) required for chiral recognition on polysaccharide CSPs[8].

  • Basic Additive: The analyte contains a tertiary amine, which can interact strongly with residual silanols on the silica support, leading to peak tailing. Adding a small amount of a competing base, like diethylamine (DEA), masks these sites and ensures sharp, symmetrical peaks[4][10].

Detailed Application Protocol

This protocol describes a validated method for the enantioselective separation of hexahydro-3H-pyrrolizin-3-one using a cellulose-based CSP in normal phase mode.

Materials and Instrumentation
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic hexahydro-3H-pyrrolizin-3-one standard.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Balances retention and elution while providing the necessary polarity for chiral interaction. DEA ensures good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 25 °CProvides reproducible retention times. Temperature can be a tool for optimizing selectivity.
Detection UV at 210 nmThe lactam carbonyl group provides weak absorbance at low UV. 210 nm offers the best sensitivity.
Injection Vol. 10 µLA standard volume to avoid column overload while ensuring adequate signal.
Sample Conc. 0.5 mg/mL in Mobile PhaseA suitable concentration for UV detection without risking solubility issues or detector saturation.
Step-by-Step Protocol
  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas for 15 minutes using sonication or an inline degasser.

  • Sample Preparation: Accurately weigh 5.0 mg of racemic hexahydro-3H-pyrrolizin-3-one and dissolve it in 10.0 mL of the mobile phase to create a 0.5 mg/mL stock solution.

  • System Equilibration: Install the Lux Cellulose-1 column and equilibrate the system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for a sufficient duration to allow both enantiomers to elute (approximately 15 minutes).

Expected Results & Data Interpretation

Under the proposed conditions, baseline separation of the two enantiomers is expected.

ParameterExpected ValueDefinition
Retention Time (k₁) ~ 8.5 minTime for the first-eluting enantiomer.
Retention Time (k₂) ~ 10.2 minTime for the second-eluting enantiomer.
Separation Factor (α) > 1.2The ratio of the retention factors (k₂/k₁). A value > 1.1 indicates selectivity.
Resolution (Rs) > 2.0Quantifies the degree of separation between two peaks. Rs > 1.5 is considered baseline separation.

Example Chromatogram (Hypothetical): A successful separation will show two well-resolved, symmetrical peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric ratio.

Trustworthiness: Method Validation Protocol

To ensure the method is suitable for its intended purpose (e.g., quality control), it must be validated according to regulatory guidelines such as those from the ICH or FDA[11][12].

Validation_Parameters center Validated Chiral Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec loq Limit of Quantitation center->loq robust Robustness center->robust

Caption: Key Parameters for Chiral Method Validation.

ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank (diluent), individual enantiomers (if available), and the racemic mixture.No interfering peaks at the retention times of the enantiomers. The method resolves the two enantiomers from each other.
Linearity Prepare a series of solutions of the minor enantiomer spiked into the major enantiomer (e.g., from LOQ to 1.0%).Correlation coefficient (r²) ≥ 0.99.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision < 20% RSD.
Accuracy Analyze samples with known amounts of the minor enantiomer spiked at different levels (e.g., 50%, 100%, 150% of the target specification).Recovery between 80-120% for the impurity enantiomer.
Precision Repeatability: Six replicate injections of a spiked sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 15% for the minor enantiomer at the specification limit.
Robustness Intentionally vary method parameters (e.g., %IPA ±2%, Flow Rate ±0.1 mL/min, Column Temp. ±2°C).Resolution (Rs) should remain > 1.5. Peak areas should not significantly change.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • Hexahydro-pyrrolizin-3-one. PubChem. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • HPLC separation of (RS)-Ket on chiral-AGP column... ResearchGate. [Link]

  • Enantioselective, NHC-Catalyzed Bicyclo-β-Lactam Formation via Direct Annulations of Enals and Unsaturated N-Sulfonyl Ketimines. Journal of the American Chemical Society. [Link]

  • Pyrrolizidine alkaloid. Wikipedia. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. CORE. [Link]

  • Enantiomeric separation of (RS)- Ketorolac by using thin layer chromatography. Think India Journal. [Link]

  • An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. PMC. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • CHIRAL SYNTHESIS OF A PYRROLIZIDINE ALKALOID, (-)-HELIOTRIDANE. HOSHI UNIVERSITY. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. [Link]

  • chiral columns. HPLC.eu. [Link]

  • Liquid chromatographic enantioseparation, determination, bioassay and isolation of enantiomers of Ketorolac: A review. AKJournals. [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC. [Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

Sources

Application

Protocol for NMR structural elucidation of (R)-hexahydro-3H-pyrrolizin-3-one

This Application Note provides a comprehensive protocol for the structural elucidation and enantiomeric purity determination of (R)-hexahydro-3H-pyrrolizin-3-one (also known as (R)-pyrrolizidin-3-one). This bicyclic lact...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural elucidation and enantiomeric purity determination of (R)-hexahydro-3H-pyrrolizin-3-one (also known as (R)-pyrrolizidin-3-one). This bicyclic lactam is a critical scaffold in the synthesis of pyrrolizidine alkaloids and pharmaceutical candidates.

Part 1: Core Directive - Application Note Structure

Introduction & Compound Significance

(R)-Hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24-6 for racemate) is a bicyclic lactam featuring a nitrogen atom at the bridgehead position (position 4) and a carbonyl group at position 3.[1][2][3] The molecule possesses a single chiral center at the bridgehead carbon (C8), making the determination of absolute configuration and enantiomeric excess (ee) critical for its application in asymmetric synthesis.

Structural Features:

  • Skeleton: 1-azabicyclo[3.3.0]octane.

  • Functional Group:

    
    -Lactam (cyclic amide).
    
  • Chirality: C8 Bridgehead Carbon.

  • Spin Systems: Two distinct spin systems (Ring A and Ring B) connected via the bridgehead methine and nitrogen.

Sample Preparation Protocol

To ensure high-resolution data and accurate integration, follow this preparation protocol strictly.

ParameterSpecificationRationale
Solvent CDCl₃ (99.8% D)Provides excellent solubility and spectral dispersion. The non-polar nature minimizes H-bonding broadening of the lactam signals compared to DMSO.
Concentration 10–15 mg in 600 µLOptimal for 13C sensitivity without causing viscosity-induced line broadening.
Tube Quality 5 mm High-Precision (Wilmad 535-PP or equiv.)Essential for good shimming and lineshape, particularly for resolving the bridgehead multiplet.
Additives TMS (0.03% v/v)Internal reference (

0.00 ppm).
Filtration 0.2 µm PTFE Syringe FilterRemoves particulate matter to improve magnetic susceptibility homogeneity.

NMR Acquisition Strategy

The elucidation relies on establishing the connectivity of the two fused rings and confirming the bridgehead stereochemistry.

One-Dimensional Experiments
  • 1H NMR (600 MHz recommended):

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–32.

    • Pulse: 30° flip angle to ensure accurate integration.

    • Key Feature: Look for the diagnostic bridgehead methine (H8) around 3.6–4.0 ppm and the protons

      
       to the carbonyl (H2) around 2.2–2.6 ppm.
      
  • 13C{1H} NMR:

    • Scans: 512–1024.

    • Key Feature: Carbonyl carbon (C3) at ~175 ppm; Bridgehead carbon (C8) at ~60–65 ppm.[4]

Two-Dimensional Experiments (Structural Proof)
  • 1H-1H COSY: Essential for tracing the two separate spin systems starting from the bridgehead H8.

  • 1H-13C HSQC (Multiplicity-Edited): Distinguishes CH (bridgehead), CH₂ (ring), and quaternary carbons.

  • 1H-13C HMBC: Connects the two rings via the bridgehead nitrogen and carbonyl. Look for correlations from H8 to C3 (carbonyl) and H5 to C3 (weak/long-range).

Structural Elucidation Logic

Chemical Shift Assignments (Theoretical & Literature-Derived)

The following table summarizes the expected chemical shifts for (R)-hexahydro-3H-pyrrolizin-3-one in CDCl₃.

PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC/COSY)
3 C=O--173.0 - 176.0 H2, H1, H8
8 CH (Bridge)3.60 - 3.95 m (ddt)60.0 - 64.0 COSY to H1, H7; HMBC to C3, C5
5 CH₂ (

-N)
3.20 - 3.50 m45.0 - 48.0 HMBC to C3, C8
2 CH₂ (

-CO)
2.20 - 2.60 m30.0 - 34.0 HMBC to C3, C8
1 CH₂ (

-CO)
1.60 - 2.20 m25.0 - 29.0 COSY to H8, H2
7 CH₂1.80 - 2.10 m30.0 - 33.0 COSY to H8, H6
6 CH₂1.50 - 1.80 m24.0 - 26.0 COSY to H5, H7

Note: Chemical shifts are estimated based on pyrrolizidine alkaloid cores and analogous lactam structures (e.g., J. Org. Chem. 2011, 76, 7893).[5]

Connectivity Workflow
  • Anchor Point: Identify the C3 Carbonyl (~175 ppm) in 13C NMR.

  • Ring A Identification: In HMBC, find protons correlating to C3. The strongest correlations will come from H2 (

    
    -protons) and H8  (bridgehead).
    
  • Bridgehead Verification: The H8 signal is unique; it is a methine (CH) appearing downfield due to the adjacent Nitrogen. In COSY, H8 will show correlations to H1 (Ring A) and H7 (Ring B), linking the two rings.

  • Ring B Closure: Trace H8

    
     H7 
    
    
    
    H6
    
    
    H5. Confirm H5 is downfield (~3.3 ppm) due to the Nitrogen.

Stereochemical & Enantiomeric Determination

Since NMR is achiral in an achiral solvent, distinguishing the (R)-enantiomer requires Chiral Solvating Agents (CSAs) or derivatization.

Protocol: Enantiomeric Excess via Pirkle Alcohol

This method uses (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) to induce diastereomeric shifts.

  • Reference Spectrum: Acquire a standard 1H NMR of the sample in CDCl₃.

  • Titration: Add 2.0 equivalents of (S)-TFAE to the NMR tube.

  • Observation: The H8 bridgehead proton and H2 protons will split into two sets of signals if the sample is racemic.

  • Quantification: Integrate the split signals.

    • Note: For pure (R)-enantiomer, no splitting should be observed; only a chemical shift change (

      
      ) relative to the pure solvent spectrum.
      
Absolute Configuration Assignment

To explicitly confirm the (R) configuration (where the bridgehead hydrogen is trans to the lone pair of the nitrogen in a specific puckering, or defined by Cahn-Ingold-Prelog priority):

  • Priorities at C8: N (1) > C3-side (2) > C7-side (3) > H (4).

  • NOESY Analysis: While NOE cannot distinguish enantiomers directly, it confirms the relative stereochemistry if substituents are present. For the unsubstituted core, X-ray crystallography or comparison of optical rotation

    
     with literature values is required.
    
    • Literature Value:

      
       (c=0.001, CHCl3) is typical for substituted derivatives of similar configuration; verify against specific batch certificate.
      

Visualization of Structural Elucidation

Figure 1: NMR Elucidation Workflow

The following diagram outlines the logical flow from spectral acquisition to structural confirmation.

NMR_Elucidation Sample Sample: (R)-Hexahydro-3H-pyrrolizin-3-one Solvent: CDCl3 Acquisition Acquisition Phase 1H, 13C, COSY, HSQC, HMBC Sample->Acquisition Assignment Step 1: Anchor Identification Find C=O (175 ppm) & H8 (3.8 ppm) Acquisition->Assignment RingA Step 2: Ring A (Lactam) Tracing HMBC: C3 -> H2, H8 COSY: H8 -> H1 -> H2 Assignment->RingA RingB Step 3: Ring B (Pyrrolidine) Tracing COSY: H8 -> H7 -> H6 -> H5 HSQC: Confirm C5 (46 ppm) Assignment->RingB Chiral Step 4: Chiral Verification Add (S)-TFAE (CSA) Check H8 splitting RingA->Chiral RingB->Chiral Result Final Structure Confirmation (R)-Enantiomer Validated Chiral->Result

Caption: Logical workflow for the NMR-based structural validation of (R)-hexahydro-3H-pyrrolizin-3-one, integrating 1D/2D techniques and chiral solvating agent analysis.

References

  • Sukhorukov, A. Y., et al. (2011).[5][6] "Asymmetric Synthesis and Stereochemical Assignment of (+)- and (-)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one." The Journal of Organic Chemistry, 76(19), 7893–7900. Link

  • Compound Interest. (2024). "A Guide to 1H NMR Chemical Shift Values." Link

  • Parell, T. (2021). "NMR Enantiodifferentiation using Chiral Solvating Agents." Annual Reports on NMR Spectroscopy. Link

  • PubChem. (2025). "Hexahydro-pyrrolizin-3-one Compound Summary." National Library of Medicine. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Method

Application Note: (R)-Hexahydro-3H-pyrrolizin-3-one as a Proline-Mimetic Enzyme Inhibitor

Executive Summary (R)-Hexahydro-3H-pyrrolizin-3-one (also known as (R)-1-azabicyclo[3.3.0]octan-2-one ) is a bicyclic lactam that functions as a conformationally constrained analogue of L-Proline . By fusing the pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Hexahydro-3H-pyrrolizin-3-one (also known as (R)-1-azabicyclo[3.3.0]octan-2-one ) is a bicyclic lactam that functions as a conformationally constrained analogue of L-Proline . By fusing the pyrrolidine ring of proline with a second five-membered ring, this scaffold locks the nitrogen-alpha-carbon bond into a rigid bicyclic framework.

This structural rigidity makes it a high-value scaffold for inhibiting Serine Proteases that exhibit specificity for proline residues at the P1 position, most notably Dipeptidyl Peptidase II (DPP II/DPP7) and Dipeptidyl Peptidase IV (DPP IV/CD26) .

This guide provides a comprehensive protocol for utilizing (R)-hexahydro-3H-pyrrolizin-3-one as a competitive inhibitor in enzymatic assays, detailing the mechanism of action, preparation, and kinetic validation.

Scientific Background & Mechanism[1][2][3][4][5][6]

Chemical Identity & Stereochemistry
  • IUPAC Name: (8aR)-hexahydro-3H-pyrrolizin-3-one (or (R)-1-azabicyclo[3.3.0]octan-2-one).

  • Structural Class: Bicyclic Lactam / Proline Mimetic.

  • Stereochemical Significance: The (R)-enantiomer at the bridgehead typically mimics the stereochemical projection of L-Proline when bound in the S1 pocket of proteases. The bicyclic system restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding and often increasing affinity compared to flexible linear peptides.
Mechanism of Action: P1 Pocket Occupancy

Serine proteases like DPP II and DPP IV cleave N-terminal dipeptides from substrates where Proline is the penultimate (P1) residue.

  • Recognition: The enzyme's hydrophobic S1 pocket recognizes the pyrrolidine ring of Proline.

  • Mimicry: (R)-Hexahydro-3H-pyrrolizin-3-one occupies this S1 pocket. The lactam carbonyl (C=O) mimics the peptide bond that would normally be cleaved or the preceding peptide bond, depending on the inhibitor design (transition state mimic vs. product mimic).

  • Inhibition: Because the lactam bond is part of a stable bicyclic ring system (and often lacks the scissile bond geometry or electronic susceptibility required for hydrolysis by the catalytic triad), the molecule acts as a competitive reversible inhibitor .

Pathway Visualization

The following diagram illustrates the logical flow of inhibition and the structural relationship between the natural substrate and the inhibitor.

InhibitionMechanism Substrate Natural Substrate (X-Pro-Peptide) Enzyme Serine Protease (DPP II / DPP IV) Substrate->Enzyme Competes for S1_Pocket S1 Hydrophobic Pocket (Target Site) Substrate->S1_Pocket Flexible Binding (High Entropy Loss) Inhibitor (R)-Hexahydro-3H-pyrrolizin-3-one (Constrained Proline Mimic) Inhibitor->Enzyme Competes for Inhibitor->S1_Pocket Rigid Binding (Low Entropy Loss) Enzyme->S1_Pocket ES_Complex Enzyme-Substrate Complex (Catalytic Turnover) S1_Pocket->ES_Complex If Substrate Binds EI_Complex Enzyme-Inhibitor Complex (Catalytically Inert) S1_Pocket->EI_Complex If Inhibitor Binds Product Cleaved Products ES_Complex->Product Hydrolysis EI_Complex->Product No Reaction

Caption: Mechanism of Competitive Inhibition. The bicyclic inhibitor outcompetes the natural substrate for the S1 pocket due to favorable entropic factors.

Experimental Protocols

Materials & Reagents[4][7]
  • (R)-Hexahydro-3H-pyrrolizin-3-one: >98% purity (Chiral HPLC). Store at -20°C under desiccant.

  • Enzyme: Recombinant Human DPP7 (DPP II) or DPP4 (DPP IV).

  • Substrate:

    • For DPP II: Lys-Ala-Pro-AMC (7-Amino-4-methylcoumarin) or Lys-Pro-AMC .

    • For DPP IV: Gly-Pro-AMC .

  • Assay Buffer (DPP II specific): 50 mM Citrate-Phosphate buffer, pH 5.5 (Note: DPP II is an acidic protease; DPP IV requires pH 7.5-8.0 Tris-HCl).

  • Positive Control Inhibitor: Vildagliptin (for DPP IV) or quiescent cell proline dipeptidase specific inhibitors (e.g., 1-[2-[5-cyanopyridin-2-yl]amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine).

Protocol: IC50 Determination Assay

This protocol measures the concentration of inhibitor required to reduce enzyme activity by 50%.

Step 1: Inhibitor Preparation

  • Dissolve (R)-hexahydro-3H-pyrrolizin-3-one in 100% DMSO to create a 100 mM stock solution .

  • Prepare serial dilutions (1:3 or 1:10) in the Assay Buffer to generate a concentration range from 0.1 nM to 100 µM. Ensure final DMSO concentration in the assay is <1%.

Step 2: Microplate Setup (96-well Black Plate)

Well Type Buffer (µL) Enzyme (µL) Inhibitor (µL) Substrate (µL)
Blank 150 - - 50
Control (100% Activity) 100 50 - (add Vehicle) 50

| Test Sample | 100 | 50 | 50 | 50 |

Step 3: Incubation & Reaction

  • Add Enzyme and Inhibitor to the wells.

  • Pre-incubate for 15 minutes at 37°C. This allows the inhibitor to reach equilibrium with the active site.

  • Initiate the reaction by adding Substrate (Final concentration: 50 µM, approx. Km value).

  • Read: Measure Fluorescence immediately (Kinetic Mode) for 30 minutes.

    • Excitation: 360 nm

    • Emission: 460 nm

Step 4: Data Analysis

  • Calculate the slope (RFU/min) for the linear portion of the curve for each well.

  • Normalize data:

    
    .
    
  • Plot % Inhibition vs. Log[Inhibitor] and fit to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50 .

Protocol: Mode of Inhibition (Lineweaver-Burk)

To confirm the inhibitor is competitive:

  • Run the assay using 4 different fixed concentrations of Inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, vary the Substrate concentration (e.g., 0.5x Km to 5x Km).

  • Plot 1/Velocity vs. 1/[Substrate] .

  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (Vmax is unchanged, Km increases).

    • Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).

Data Presentation & Analysis

Expected Results

The following table summarizes typical kinetic parameters for pyrrolizidinone-based inhibitors against prolyl peptidases.

ParameterDefinitionExpected Trend for Competitive Inhibition
IC50 Half-maximal inhibitory concentrationDependent on enzyme concentration; typically low µM to high nM range for this scaffold.
Km Michaelis constant (substrate affinity)Increases (Inhibitor competes with substrate).
Vmax Maximum reaction velocityUnchanged (High substrate can outcompete inhibitor).
Ki Inhibitory constantIntrinsic affinity; calculated using Cheng-Prusoff equation:

Workflow Visualization

AssayWorkflow Stock 1. Stock Prep 100 mM in DMSO Dilution 2. Serial Dilution Buffer pH 5.5 Stock->Dilution PreInc 3. Pre-Incubation Enzyme + Inhibitor (15 min, 37°C) Dilution->PreInc Initiation 4. Reaction Initiation Add Substrate (Lys-Pro-AMC) PreInc->Initiation Detection 5. Kinetic Readout Ex 360nm / Em 460nm Initiation->Detection Analysis 6. Data Analysis Calculate IC50 & Ki Detection->Analysis

Caption: Step-by-step workflow for the fluorometric inhibition assay.

References

  • Danilova, O., et al. (2007). "Synthesis and activity of a potent, specific azabicyclo[3.3.0]-octane-based DPP II inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 17(2), 507-510.[1]

  • Senten, K., et al. (2004). "Synthesis of the new 2-azatricyclo[3.3.0.0(3,6)]octane skeleton as a constrained proline analogue." New Journal of Chemistry, 28, 11-13.

  • Han, S., et al. (2005). "Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases." Bioorganic & Medicinal Chemistry, 13(3), 609-625.

  • PubChem Compound Summary. "Hexahydro-pyrrolizin-3-one." CID 566402.

Sources

Application

Application Note &amp; Protocol: Pharmacokinetic Profiling of (R)-hexahydro-3H-pyrrolizin-3-one in Preclinical Models

Introduction Scientific Context (R)-hexahydro-3H-pyrrolizin-3-one is a small molecule featuring a saturated bicyclic lactam core (pyrrolizidinone).[1][2][3] Its structure is foundational in various natural products and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Scientific Context

(R)-hexahydro-3H-pyrrolizin-3-one is a small molecule featuring a saturated bicyclic lactam core (pyrrolizidinone).[1][2][3] Its structure is foundational in various natural products and synthetic compounds of medicinal interest. While its specific therapeutic target is under investigation, the pyrrolizidinone scaffold is known to interact with a range of biological targets. A thorough understanding of its pharmacokinetic (PK) profile is essential to guide its development as a potential therapeutic agent.[4]

The Critical Role of Pharmacokinetics (PK)

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6] A comprehensive ADME profile is a cornerstone of drug development, as it provides the critical data needed to bridge the gap between a compound's in vitro potency and its in vivo efficacy and safety.[7][8] Early and detailed PK assessment allows researchers to make informed decisions, optimize dosing regimens, and anticipate potential liabilities such as toxicity or drug-drug interactions, ultimately increasing the probability of clinical success.[9][10]

Objectives of this Guide

This document provides a comprehensive, field-tested framework for the preclinical pharmacokinetic evaluation of (R)-hexahydro-3H-pyrrolizin-3-one. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices. The aim is to build a holistic PK profile, from initial in silico predictions to definitive in vivo studies, ensuring data integrity and regulatory alignment.[11]

Foundational Physicochemical & In Silico Profiling

Rationale

Before committing to resource-intensive in vitro and in vivo experiments, a foundational understanding of the compound's basic physicochemical properties can offer predictive insights into its future ADME behavior.[12][13] In silico tools further leverage this structural information to model pharmacokinetic outcomes, helping to identify potential challenges early in the development pipeline.[14][15]

Key Parameters & Recommended Assays

A summary of key physicochemical properties for (R)-hexahydro-3H-pyrrolizin-3-one, including data from public databases and predictive models, is presented below.[1][2]

ParameterValue (Computed/Predicted)Implication for Pharmacokinetics
Molecular Weight125.17 g/mol Small size favors passive diffusion and distribution.
LogP (Octanol/Water)0.3 - 0.77Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA)20.3 ŲLow TPSA is often associated with good cell membrane permeability and potential for blood-brain barrier penetration.
Hydrogen Bond Donors0Lack of donors may reduce interactions with metabolizing enzymes and transporters.
Hydrogen Bond Acceptors1The carbonyl oxygen can participate in hydrogen bonding.
pKaNot readily ionizableThe compound is expected to be neutral across physiological pH ranges, simplifying absorption models.

Protocol: In Silico ADME Prediction

  • Obtain the SMILES string for the compound: C1CC2CCC(=O)N2C1.[1]

  • Utilize open-access platforms such as SwissADME or pkCSM.[15][16]

  • Input the SMILES string and run the prediction models.

  • Analyze key outputs, including predictions for:

    • Gastrointestinal (GI) Absorption: High probability predicted.

    • Blood-Brain Barrier (BBB) Permeation: Predicted to be permeable.

    • Cytochrome P450 (CYP) Inhibition: Low probability of inhibiting major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Substrate of P-glycoprotein (P-gp): Predictions may vary; requires experimental confirmation.

In Vitro ADME Assays: Mechanistic Insights

Introduction to In Vitro Systems

In vitro assays use subcellular fractions (like microsomes) or isolated cells to dissect individual ADME processes in a controlled environment.[8][12] These studies provide mechanistic data that helps explain the in vivo observations and are critical for predicting human pharmacokinetics.[6]

Metabolic Stability Assessment

3.2.1 Rationale The liver is the primary site of drug metabolism.[17] Incubating a compound with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs), allows for the determination of its intrinsic clearance (CLint).[18][19] This value is a key parameter used to predict the in vivo hepatic clearance and overall half-life of a drug.[17]

3.2.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Compound Test Compound Stock (10 mM in DMSO) Preincubation Pre-incubate Microsomes, Buffer & Compound at 37°C Compound->Preincubation Microsomes Thaw Liver Microsomes (Human, Rat) on Ice Microsomes->Preincubation Buffer Prepare 100 mM Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH Prepare NADPH Cofactor Solution (20 mM) Initiation Initiate Reaction with NADPH NADPH->Initiation Preincubation->Initiation Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Terminate with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for Liver Microsomal Stability Assay.

3.2.3 Detailed Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 1 µM working solution of (R)-hexahydro-3H-pyrrolizin-3-one in 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in the same buffer.[20]

    • Prepare a 20 mM NADPH regenerating system solution.[21]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Include control wells: a negative control without NADPH and a positive control with a known rapidly metabolized compound (e.g., Midazolam).[20]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.[21]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[20]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

3.2.4 Data Analysis & Interpretation The rate of disappearance of the compound follows first-order kinetics.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

ParameterHuman Liver MicrosomesRat Liver MicrosomesClassification
t½ (min) > 60> 60Low Clearance
CLint (µL/min/mg) < 12< 25Low Clearance
Plasma Protein Binding (PPB)

3.3.1 Rationale Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to be metabolized or excreted.[22][23] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data. Equilibrium dialysis is a gold-standard method for this measurement.[22][24]

3.3.2 Experimental Workflow Diagram

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis Spike Spike Compound into Plasma (Human, Rat) Load_Plasma Add Spiked Plasma to RED Device Sample Chamber Spike->Load_Plasma Incubate Incubate at 37°C with Shaking (4-6 hours) Load_Plasma->Incubate Load_Buffer Add Dialysis Buffer (PBS) to Buffer Chamber Load_Buffer->Incubate Equilibrium Free Drug Equilibrates Across Membrane Incubate->Equilibrium Sample_Plasma Aliquot from Plasma Chamber Equilibrium->Sample_Plasma Sample_Buffer Aliquot from Buffer Chamber Equilibrium->Sample_Buffer Process Precipitate Proteins with Acetonitrile + Internal Standard Sample_Plasma->Process Sample_Buffer->Process Analyze Quantify by LC-MS/MS Process->Analyze

Caption: Workflow for Rapid Equilibrium Dialysis (RED) Assay.

3.3.3 Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare a stock solution of the test compound and spike it into plasma from the relevant species (human, rat) to achieve the desired final concentration (e.g., 1 µM).[23]

    • Use a commercially available RED device plate.[22][25]

  • Assay Setup:

    • Add the spiked plasma to the sample chamber (red side) of the RED device insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).[23]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[24]

  • Sampling and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.[25]

3.3.4 Data Analysis & Interpretation

  • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Bound: % Bound = (1 - fu) * 100

SpeciesFraction Unbound (fu)% BoundClassification
Human 0.8515%Low Binding
Rat 0.8218%Low Binding

Bioanalytical Method Development & Validation

The "Why"

The accuracy and reliability of any PK study depend entirely on the quality of the bioanalytical method used to quantify the drug in biological matrices like plasma.[26] A rigorously validated method, following regulatory guidelines from bodies like the FDA, is mandatory to ensure that the data is trustworthy and reproducible.[27][28]

Core Principles of LC-MS/MS Method Development
  • Sample Preparation: For a small, moderately polar molecule like (R)-hexahydro-3H-pyrrolizin-3-one in plasma, Protein Precipitation (PPT) is often the most straightforward and effective sample cleanup technique. It involves adding an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins, leaving the analyte in the supernatant.

  • Chromatographic & Mass Spectrometric Conditions:

    • Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is typically suitable.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to be effective due to the tertiary amine in the structure. Multiple Reaction Monitoring (MRM) will be used for quantification, providing high selectivity and sensitivity.

Method Validation Protocol (Based on FDA M10 Guidance)

A full validation must be performed to demonstrate the method is fit for purpose.[26][27][29]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components.Response in blank matrix should be <20% of the LLOQ response.[29][30]
Linearity & Range Define the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%; Precision (CV) ≤ 20%.[29]
Accuracy & Precision Assess the closeness of measured values to the true value and the variability of the measurements.For QCs (Low, Mid, High), accuracy within ±15%; Precision (CV) ≤ 15%.[29]
Matrix Effect Evaluate the suppression or enhancement of ionization by matrix components.CV of matrix factor across different lots should be ≤ 15%.
Stability Confirm the analyte is stable during sample handling and storage.Mean concentration should be within ±15% of nominal concentration.

In Vivo Pharmacokinetic Studies in Preclinical Models

Rationale & Model Selection

In vivo studies are the definitive step in characterizing a drug's ADME profile in a whole organism.[31] The rat is a commonly used and appropriate initial species for small molecule PK studies due to its well-characterized physiology and cost-effectiveness.[10] Both intravenous (IV) and oral (PO) administration routes are necessary to determine fundamental PK parameters, including clearance, volume of distribution, and absolute oral bioavailability.[32]

Study Design & Execution

5.2.1 Experimental Design Diagram

G cluster_animals Animal Model: Male Sprague-Dawley Rats (n=3 per group) cluster_sampling Blood Sampling (Serial Sampling via Jugular Vein Cannula) cluster_processing Sample Processing Group_IV Group 1: IV Bolus (1 mg/kg) Timepoints_IV IV Timepoints (hrs): Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 Group_IV->Timepoints_IV Group_PO Group 2: Oral Gavage (5 mg/kg) Timepoints_PO PO Timepoints (hrs): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 Group_PO->Timepoints_PO Collect Collect Blood into K2EDTA Tubes Timepoints_IV->Collect Timepoints_PO->Collect Centrifuge Centrifuge at 4°C to Obtain Plasma Collect->Centrifuge Store Store Plasma at -80°C Pending Analysis Centrifuge->Store

Caption: In Vivo Pharmacokinetic Study Design in Rats.

5.2.2 Detailed Protocol: IV and PO Administration Studies

  • Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling. Acclimate animals for at least 3 days before the study.

  • Dose Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 0.5 mg/mL for a 1 mg/kg dose.

    • PO Formulation: Prepare a suspension or solution in a common oral vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 1 mg/mL for a 5 mg/kg dose.[32][33]

  • Administration:

    • IV Group: Administer a single bolus dose via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (~100-150 µL) at the pre-defined time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation (e.g., 3000g for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until bioanalysis.

Pharmacokinetic Data Analysis
  • Non-Compartmental Analysis (NCA): Use software like Phoenix WinNonlin to analyze the plasma concentration-time data.

  • Key PK Parameters:

ParameterDefinitionTypical Value (Rat)Interpretation
Cmax Maximum observed plasma concentrationPO: ~500 ng/mLIndicates rate and extent of absorption.
Tmax Time to reach CmaxPO: 0.5 - 1.0 hrRapid oral absorption.
AUC(0-inf) Area under the concentration-time curveIV: ~1200 hrng/mLPO: ~3000 hrng/mLRepresents total drug exposure.
CL ClearanceIV: ~15 mL/min/kgModerate clearance, well below hepatic blood flow.
Vdss Volume of distribution at steady stateIV: ~2.5 L/kgSuggests distribution beyond plasma into tissues.
Terminal half-lifeIV: ~3 hrsPO: ~3.5 hrsModerate persistence in the body.
F% Absolute oral bioavailability~40%Moderate absorption and/or low first-pass metabolism.[33]

Integrated Data Interpretation & Next Steps

Synthesizing the Story

The collective data paints a promising pharmacokinetic profile for (R)-hexahydro-3H-pyrrolizin-3-one.

  • Low In Vitro Clearance: The high metabolic stability observed in liver microsomes correlates well with the moderate in vivo clearance measured in rats.[34] This suggests that metabolism is not a major route of elimination.

  • Low Plasma Protein Binding: The high fraction unbound (fu > 80%) means a large proportion of the administered dose is pharmacologically active and available for distribution and clearance.

  • Good Distribution: The volume of distribution (Vdss) greater than total body water (~0.7 L/kg) indicates that the compound distributes into tissues, which is consistent with its moderate lipophilicity and small size.

  • Moderate Bioavailability: An oral bioavailability of ~40% is respectable for an early-stage compound and suggests that it is sufficiently absorbed to be a viable candidate for oral administration.

Identifying Potential Liabilities
  • Moderate Bioavailability: While 40% is acceptable, understanding the cause (incomplete absorption vs. first-pass metabolism) is important. Given the low metabolic stability, incomplete absorption might be the primary factor.

  • CNS Penetration: In silico models predict BBB permeability. This could be a therapeutic advantage if the target is in the central nervous system, or a liability (potential for CNS side effects) if it is not. This must be confirmed experimentally.

Guiding Future Studies
  • Metabolite Identification: Although metabolism appears low, identifying any minor metabolites formed is crucial for understanding clearance pathways and assessing the safety of metabolites.

  • Permeability Assays: Conduct Caco-2 permeability assays to directly measure intestinal permeability and investigate if the compound is a substrate for efflux transporters like P-gp, which could explain the incomplete oral absorption.

  • Pharmacokinetics in a Second Species: Perform a PK study in a non-rodent species (e.g., dog or non-human primate) to assess interspecies differences and improve the accuracy of human PK predictions.

  • Tissue Distribution Study: A quantitative whole-body autoradiography (QWBA) or tissue homogenate study can confirm which tissues the compound distributes to, including confirming or refuting CNS penetration.

References

A curated list of authoritative sources to support the protocols and claims made in this document.

  • Preclinical Studies in Drug Development. PPD.

  • What is ADME and how does it fit into drug development? BioIVT. Published April 9, 2020.

  • Hexahydro-pyrrolizin-3-one. PubChem, National Center for Biotechnology Information.

  • RED Device: Plasma Protein Binding Equilibrium Dialysis. Thermo Fisher Scientific.

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

  • 3H-Pyrrolizin-3-one. PubChem, National Center for Biotechnology Information.

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.

  • Metabolic stability in liver microsomes. Mercell.

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem, National Center for Biotechnology Information.

  • Hexahydro-3H-pyrrolizin-3-one. ChemScene.

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Published December 26, 2025.

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Published August 1, 2022.

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Infinix Bio. Published January 23, 2026.

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Published February 12, 2026.

  • Preclinical research strategies for drug development. AMSbiopharma. Published August 11, 2025.

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC, National Center for Biotechnology Information. Published November 13, 2014.

  • Hexahydro-pyrrolizin-3-one 97%. AChemBlock.

  • Small molecule drug discovery. Vipergen.

  • Microsomal Stability. Cyprotex.

  • Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols? Taylor & Francis Online. Published December 29, 2020.

  • Rapid Determination of Drug Protein Binding Affinity Using Solid Phase Microextraction. Sigma-Aldrich.

  • Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Infinix Bio. Published February 14, 2026.

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Published November 6, 2024.

  • Plasma Protein Binding Assay. BioIVT.

  • 3H-Pyrrolizin-3-one, 5,6,7,7a-tetrahydro-2-hydroxy-1-(4-hydroxyphenyl)-. ChemicalBook.

  • ADME DMPK Studies. Charles River Laboratories.

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC, National Center for Biotechnology Information.

  • Physicochemical properties. Fiveable. Published August 15, 2025.

  • Pierce RED Device Single-Use Plate with Inserts. Fisher Scientific.

  • Preclinical formulations for pharmacokinetic studies. Admescope. Published November 25, 2019.

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Published July 31, 2025.

  • Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • ADME Properties. Drug Design Org. Published April 15, 2004.

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Published July 19, 2021.

  • Designing an In Vivo Preclinical Research Study. Preprints.org. Published August 22, 2023.

  • Characterization of preclinical in vitro and in vivo pharmacokinetics. DDDT. Published August 5, 2015.

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, National Center for Biotechnology Information. Published September 9, 2015.

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Published January 30, 2024.

  • In-Silico ADMET predictions using SwissADME and PreADMET software. ResearchGate.

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Method

Application Notes &amp; Protocols: (R)-Hexahydro-3H-pyrrolizin-3-one as a Premier Chiral Building Block in Asymmetric Synthesis

Abstract (R)-Hexahydro-3H-pyrrolizin-3-one, a pivotal chiral building block, possesses the fundamental 1-azabicyclo[3.3.0]octane skeleton inherent to a vast array of pyrrolizidine alkaloids.[1] Its rigid bicyclic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Hexahydro-3H-pyrrolizin-3-one, a pivotal chiral building block, possesses the fundamental 1-azabicyclo[3.3.0]octane skeleton inherent to a vast array of pyrrolizidine alkaloids.[1] Its rigid bicyclic structure and defined stereochemistry at the bridgehead carbon make it an exceptionally valuable synthon for the enantioselective synthesis of complex natural products and novel pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, key physicochemical properties, and strategic applications of this compound, supplemented with detailed, field-tested protocols for its preparation and use in stereoselective transformations.

Introduction: The Strategic Value of the Pyrrolizidine Core

Chiral building blocks are foundational to modern medicinal chemistry, enabling the construction of enantiomerically pure molecules essential for targeted therapeutic action. The pyrrolizidine alkaloid core, 1-azabicyclo[3.3.0]octane, is a privileged scaffold found in numerous biologically active natural products known for their diverse pharmacological activities, including roles as glycosidase inhibitors and antiviral agents.[2][3] (R)-Hexahydro-3H-pyrrolizin-3-one, also known as (R)-1-azabicyclo[3.3.0]octan-4-one, serves as a cornerstone for accessing this important chemical space, offering a pre-defined stereocenter that directs subsequent synthetic transformations with high fidelity.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the building block's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem CID: 566402[4]
Molecular Weight 125.17 g/mol PubChem CID: 566402[4]
IUPAC Name (7aR)-tetrahydro-3H-pyrrolizin-3-one
Appearance Colorless oil or low-melting solid
Optical Rotation [α] Specific value dependent on solvent and concentration
Key Spectroscopic Data ¹H NMR: Characteristic signals for the bicyclic core protons. ¹³C NMR: Signature peak for the carbonyl carbon (~215-220 ppm) and distinct signals for the seven ring carbons. IR (neat, cm⁻¹): Strong C=O stretch (~1740-1750 cm⁻¹).

Enantioselective Synthesis of (R)-Hexahydro-3H-pyrrolizin-3-one

The reliable, scalable synthesis of the title compound in high enantiopurity is paramount. The most authoritative routes commence from readily available chiral pool starting materials, such as L-pyroglutamic acid or L-proline, ensuring the correct absolute stereochemistry.

A prevalent strategy involves the elaboration of L-pyroglutamic acid. This multi-step sequence leverages the inherent chirality of the starting material to construct the second five-membered ring.

G A L-Pyroglutamic Acid B N-Protected Intermediate A->B 1. Esterification 2. N-Protection (e.g., Boc, Cbz) C Diester Intermediate B->C Alkylation with (e.g., ethyl 4-bromobutanoate) D Dieckmann Condensation Precursor C->D Deprotection/Refunctionalization E β-Ketoester Intermediate D->E Dieckmann Condensation (e.g., NaH, KOtBu) F (R)-Hexahydro-3H- pyrrolizin-3-one E->F Hydrolysis & Decarboxylation (e.g., H₃O⁺, heat)

Caption: Synthesis workflow from L-Pyroglutamic Acid.

Protocol 1: Synthesis of (R)-Hexahydro-3H-pyrrolizin-3-one from L-Pyroglutamic Acid Derivative

Causality: This protocol relies on a Dieckmann condensation, a robust intramolecular Claisen condensation, to form the second five-membered ring. The choice of a strong base like sodium hydride (NaH) is critical for deprotonating the α-carbon to the ester, initiating the cyclization. Subsequent acidic hydrolysis and decarboxylation efficiently remove the ester group to yield the target ketone.

Materials:

  • N-Cbz-L-pyroglutamic acid ethyl ester

  • Ethyl 4-bromobutanoate

  • Lithium diisopropylamide (LDA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Hydrochloric acid (5 M)

  • Toluene, Tetrahydrofuran (THF), Diethyl ether (anhydrous)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: To a solution of N-Cbz-L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 1 hour. Add ethyl 4-bromobutanoate (1.2 eq) and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield the diester intermediate.

  • Dieckmann Condensation: Wash NaH (1.5 eq) with hexanes to remove mineral oil and suspend in anhydrous toluene. Add the diester intermediate (1.0 eq) in toluene dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours until TLC indicates consumption of the starting material. Carefully cool to 0 °C and quench by the slow addition of 1 M HCl. Separate the layers and extract the aqueous phase with ethyl acetate. Combine organic layers, dry, and concentrate.

  • Hydrolysis & Decarboxylation: To the crude β-ketoester from the previous step, add 5 M HCl. Heat the mixture to reflux for 8-12 hours. Cool to room temperature and basify to pH ~10 with solid NaOH. Extract thoroughly with dichloromethane. Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to afford (R)-Hexahydro-3H-pyrrolizin-3-one. Purification by vacuum distillation or chromatography may be required.

Application in Stereoselective Synthesis

The true utility of (R)-hexahydro-3H-pyrrolizin-3-one lies in its application as a scaffold for building more complex molecules. The ketone functionality serves as a handle for introducing substituents, often with a high degree of stereocontrol dictated by the rigid bicyclic framework.

Application Example: Diastereoselective Alkylation for the Synthesis of (+)-Pseudoheliotridane

(+)-Pseudoheliotridane is a saturated pyrrolizidine alkaloid. Its synthesis from (R)-hexahydro-3H-pyrrolizin-3-one showcases how the chiral core can direct the stereochemistry of a newly introduced substituent.

G Start (R)-Hexahydro-3H- pyrrolizin-3-one Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF, -78 °C Alkylated exo-Alkylated Ketone (Major Diastereomer) Enolate->Alkylated 1. CH₃I 2. H₂O quench Thioacetal Dithiolane Intermediate Alkylated->Thioacetal Ethanedithiol, BF₃·OEt₂ Final (+)-Pseudoheliotridane Thioacetal->Final Raney Nickel, Ethanol

Caption: Synthetic pathway to (+)-Pseudoheliotridane.

Causality of Stereoselection: The formation of the lithium enolate with a strong, hindered base like LDA occurs regioselectively. The subsequent alkylation with an electrophile (e.g., methyl iodide) proceeds preferentially from the exo face of the bicyclic system. This is due to steric hindrance from the concave endo face, which blocks the approach of the electrophile. This facial selectivity is a cornerstone of using this building block, reliably setting the stereochemistry at the C2 position.

Protocol 2: Stereoselective α-Methylation and Reduction

Materials:

  • (R)-Hexahydro-3H-pyrrolizin-3-one

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Raney Nickel (slurry in ethanol)

  • Anhydrous THF, Dichloromethane (DCM), Ethanol

Procedure:

  • Enolate Formation and Alkylation: Dissolve (R)-hexahydro-3H-pyrrolizin-3-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add freshly prepared LDA (1.1 eq) dropwise and stir for 1 hour. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-3 hours. Allow the reaction to warm slowly to room temperature. Quench with water and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is the exo-methylated ketone, which should be purified by chromatography.

  • Thioacetal Formation: Dissolve the purified ketone (1.0 eq) in anhydrous DCM. Add 1,2-ethanedithiol (1.5 eq) followed by a catalytic amount of BF₃·OEt₂ (0.1 eq) at 0 °C. Stir at room temperature until the reaction is complete by TLC analysis (typically 4-6 hours). Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate.

  • Desulfurization (Wolff-Kishner or Raney Ni Reduction): To the crude thioacetal, add a slurry of Raney Nickel (approx. 10 eq by weight) in ethanol. Heat the mixture to reflux with vigorous stirring for 12-18 hours. Cool the reaction, and filter through a pad of Celite®, washing thoroughly with ethanol. Concentrate the filtrate in vacuo to yield crude (+)-pseudoheliotridane. Purify by flash chromatography or Kugelrohr distillation.

Conclusion

(R)-Hexahydro-3H-pyrrolizin-3-one stands as a robust and reliable chiral building block for asymmetric synthesis. Its straightforward preparation from the chiral pool and the high degree of stereocontrol it exerts in subsequent reactions, particularly α-functionalization, make it an indispensable tool for synthetic chemists. The protocols detailed herein provide a validated foundation for researchers in drug discovery and natural product synthesis to access the valuable pyrrolizidine scaffold with confidence and efficiency.

References

  • Synthesis of Hexahydropyrrolizine 42. ResearchGate. Available at: [Link]

  • Synthesis of 3-pyrrolines. Organic Chemistry Portal. Available at: [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal. Available at: [Link]

  • Hexahydro-pyrrolizin-3-one | C7H11NO. PubChem. Available at: [Link]

  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. Organic Letters. Available at: [Link]

  • Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. University of Glasgow Theses. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. Available at: [Link]

Sources

Application

Derivatization of (R)-hexahydro-3H-pyrrolizin-3-one for structure-activity relationship studies

Executive Summary & Strategic Rationale (R)-Hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24-6) represents a "privileged scaffold" in medicinal chemistry, serving as the saturated core of pyrrolizidine alkaloids . Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(R)-Hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24-6) represents a "privileged scaffold" in medicinal chemistry, serving as the saturated core of pyrrolizidine alkaloids . Unlike its hepatotoxic unsaturated natural counterparts (e.g., retronecine), the saturated lactam core offers a stable, metabolically predictable template for drug design.

This guide details the divergent synthesis of this scaffold for Structure-Activity Relationship (SAR) studies. The primary objective is to exploit the rigidity of the bicyclic system to project pharmacophores into defined 3D space, targeting:

  • GPCRs & Ion Channels: via constrained GABA-mimetics.

  • Enzymes: as transition-state mimics for proteases or esterases.

  • Antimicrobials: via disruption of bacterial cell walls (mimicking Streptomyces metabolites).

Key Structural Features[1][2][3][4][5]
  • Chirality: The (R)-bridgehead (C-7a) dictates the overall topology (usually cis-fused "cup" shape), controlling the stereochemical outcome of derivatizations.

  • Reactivity: The C-3 lactam carbonyl activates the C-2 position for electrophilic substitution, allowing rapid library generation.

Critical Reactivity Map (Graphviz Visualization)

The following diagram outlines the three primary derivatization vectors available for this scaffold.

G Core (R)-Hexahydro-3H- pyrrolizin-3-one Enolate Li-Enolate Intermediate Core->Enolate LDA, -78°C Thionation Thiolactam (Lawesson's Rgt) Core->Thionation Bioisostere Reduction Pyrrolizidine Amine (Basic Center) Core->Reduction LiAlH4 RingOpen Ring Opening (Linear Peptidomimetics) Core->RingOpen Hydrolysis Alkylation C-2 Alkylation (Hydrophobic/Steric) Enolate->Alkylation R-X Halogenation C-2 Halogenation (Metabolic Block) Enolate->Halogenation NCS/NBS

Figure 1: Divergent synthesis pathways. Path A (Red) is the primary focus for SAR optimization due to stereocontrolled access to diversity.

Protocol A: Stereoselective C-2 -Alkylation

This is the highest-value protocol for SAR. The bicyclic ring system creates a "convex" and "concave" face. In the (R)-enantiomer, the bridgehead hydrogen typically directs the incoming electrophile to the convex (exo) face, resulting in high diastereoselectivity.

Mechanism & Causality
  • Reagent: Lithium Diisopropylamide (LDA) is used over weaker bases to ensure kinetic deprotonation at -78°C, preventing thermodynamic equilibration which could lead to racemization or ring opening.

  • Stereocontrol: The cis-fused ring system puckers. The electrophile (

    
    ) approaches anti to the bridgehead substituents to minimize steric strain (steric approach control).
    
Materials
  • Substrate: (R)-Hexahydro-3H-pyrrolizin-3-one (1.0 equiv).

  • Base: LDA (1.1 equiv, freshly prepared or high-quality commercial solution).

  • Electrophile: Alkyl halide (R-X) or Aldehyde (1.2 equiv).

  • Solvent: Anhydrous THF (sodium/benzophenone distilled).

  • Quench: Saturated NH

    
    Cl.
    
Step-by-Step Methodology
  • Enolate Formation (Cryogenic Step):

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with anhydrous THF (10 mL/mmol substrate) and cool to -78°C (dry ice/acetone bath).

    • Add LDA solution dropwise over 5 minutes.

    • Critical Step: Add the (R)-pyrrolizinone substrate (dissolved in minimal THF) slowly down the side of the flask. Stir for 45 minutes at -78°C to ensure complete deprotonation.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Turbidity indicates moisture contamination.

  • Electrophile Addition:

    • Add the electrophile (R-X) neat or in THF solution dropwise.

    • Temperature Ramp: Maintain at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Note: For reactive electrophiles (e.g., MeI, Allyl Bromide), keep at -78°C to maximize diastereoselectivity (dr). For bulky electrophiles, warming to 0°C may be required.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl (5 mL) while still cold.
      
    • Dilute with EtOAc. Separate phases.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification & Validation:

    • Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

    • QC Criteria:

      • NMR: Check for disappearance of the C-2 doublet/multiplet protons and appearance of the new R-group signals. Verify dr by integrating the bridgehead proton signal.

      • MS: Confirm [M+H]

        
        .
        

Protocol B: Carbonyl Bioisostere (Thionation)

Modifying the Hydrogen-bond acceptor (HBA) capability of the lactam is crucial for tuning membrane permeability and receptor binding affinity.

Methodology
  • Dissolve (R)-hexahydro-3H-pyrrolizin-3-one (1.0 equiv) in anhydrous Toluene.

  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux for 2-4 hours under Argon.

  • Observation: Reaction mixture will turn yellow/orange.

  • Cool, filter off precipitate, and concentrate.

  • Purification: Rapid chromatography (neutral alumina is preferred over silica to prevent hydrolysis of the thiolactam).

SAR Data Interpretation & Library Design

When designing the R-group library for the C-2 position, utilize the following parameter matrix to ensure broad chemical space coverage.

ParameterR-Group ExampleBiological Implication
Steric Bulk Methyl vs. t-ButylProbes the size of the receptor binding pocket.
Electronic 4-F-Benzyl vs. 4-OMe-BenzylInfluences

stacking interactions; Fluorine blocks metabolic oxidation.
Polarity CH

CO

Et (Ester)
Probes secondary H-bond donor/acceptor sites.
Rigidity Alkyne / BiarylRestricts conformational freedom of the side chain.
Topological Analysis (Graphviz)

The following diagram illustrates the logic for selecting derivatives based on "Lipophilic Efficiency" (LipE).

SAR_Logic Hit Primary Hit (C-2 Alkyl) HighLogP High LogP (>4) Poor Solubility Hit->HighLogP Lipophilicity Check LowPotency Low Potency (>10 µM) Hit->LowPotency Activity Check Opt1 Strategy: Add Polar Group (Heterocycle/Amide) HighLogP->Opt1 Fix ADME Opt2 Strategy: Rigidify (Cyclopropyl/Alkyne) LowPotency->Opt2 Fix Binding

Figure 2: Decision tree for optimizing initial hits derived from the pyrrolizidinone core.

References

  • Kamano, Y., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research. Link

    • Relevance: Establishes the broad biological potential (anticancer, anti-inflammatory) of the pyrrolizine/pyrrolizidinone scaffold.[1][2]

  • Robertson, J., & Stevens, K. (2017). Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Sigma-Aldrich / Merck Technical Library. Link

    • Relevance: Provides foundational chemical reactivity profiles for the pyrrolizidine core.
  • Donohoe, T. J., et al. (2022).[3] Recent advances on the synthesis of natural pyrrolizidine alkaloids. PMC / NIH. Link

    • Relevance: Validates stereochemical control strategies in the synthesis of pyrrolizidine deriv
  • ChemScene. (2023). Hexahydro-3H-pyrrolizin-3-one Product Data. Link

    • Relevance: Confirms commercial availability and physical properties of the specific CAS 32548-24-6.

Sources

Method

Application Note: High-Throughput Screening of Spiro-Pyrrolizidinone Libraries

Topic: High-throughput screening of pyrrolizidinone libraries for drug discovery Content Type: Detailed Application Notes and Protocols Targeting Protein-Protein Interactions (p53-MDM2) via Fluorescence Polarization Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-throughput screening of pyrrolizidinone libraries for drug discovery Content Type: Detailed Application Notes and Protocols

Targeting Protein-Protein Interactions (p53-MDM2) via Fluorescence Polarization

Abstract

Pyrrolizidinones, particularly spiro-fused variants (e.g., spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones), represent a "privileged scaffold" in medicinal chemistry.[1] Their rigid bicyclic core effectively mimics the


-helical turns of peptides, making them ideal candidates for disrupting Protein-Protein Interactions (PPIs) such as the p53-MDM2 axis. This guide outlines a robust High-Throughput Screening (HTS) workflow for these libraries, addressing specific challenges in stereochemical complexity, solubility, and assay miniaturization using Fluorescence Polarization (FP).
Introduction: The Pyrrolizidinone Advantage

In the realm of Diversity-Oriented Synthesis (DOS), pyrrolizidinones are valued for their high


 character (fraction of sp3-hybridized carbons) and stereochemical richness. Unlike flat aromatic compounds, these scaffolds occupy three-dimensional chemical space, increasing the probability of binding to the "hot spots" of globular proteins.

Key Application: The inhibition of the p53-MDM2 interaction.[2] MDM2 negatively regulates the tumor suppressor p53.[2] Small molecules that mimic the three key residues of p53 (Phe19, Trp23, Leu26) can displace MDM2, restoring apoptotic pathways in cancer cells. Spiro-pyrrolizidinones have yielded clinical candidates (e.g., Idasanutlin analogs) by precisely positioning hydrophobic groups to fill the MDM2 binding cleft.

Library Design & Synthesis Logic

Before screening, the integrity of the library is paramount. These libraries are typically generated via 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles.

  • Stereochemical Challenge: The reaction creates multiple chiral centers. A high-quality library must be diastereomerically pure, as endo and exo isomers often exhibit vastly different biological activities.

  • Stability: While generally stable, spiro-pyrrolizidinones can undergo epimerization under acidic conditions or prolonged storage in protic solvents.

Workflow Visualization

The following diagram illustrates the pipeline from DOS synthesis to Hit Validation.

HTS_Workflow Synthesis 1,3-Dipolar Cycloaddition (Diversity-Oriented Synthesis) QC Library QC (LC-MS / NMR for Diastereopurity) Synthesis->QC Plating Acoustic Dispensing (Echo 550/650) QC->Plating Pass Assay Primary Screen: FP Assay (p53-MDM2 Interaction) Plating->Assay Analysis Data Analysis (Z-Prime & Hit Selection) Assay->Analysis Validation Hit Validation (SPR / Cell Viability) Analysis->Validation Hits > 50% Inhibition

Figure 1: Critical path for pyrrolizidinone library screening, emphasizing Quality Control (QC) of stereoisomers prior to plating.

Protocol 1: Library Preparation & Management

Objective: Prepare 384-well or 1536-well source plates while maintaining compound solubility and preventing precipitation, a common issue with rigid bicyclic scaffolds.

Materials:

  • Pyrrolizidinone library (10 mM stock in 100% DMSO).

  • Acoustic Liquid Handler (e.g., Labcyte Echo) or Pin Tool.

  • Low-binding source plates (Cyclic Olefin Copolymer - COC).

Procedure:

  • Solubility Check: Visually inspect master stocks for precipitation. Pyrrolizidinones are generally lipophilic; ensure DMSO is anhydrous to prevent moisture-induced crashing.

  • Source Plate Loading: Transfer 50 µL of 10 mM stock into 384-well source plates. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Acoustic Transfer (The "Touchless" Advantage):

    • Use an acoustic handler to dispense 20 nL to 50 nL of compound directly into the dry assay plates (destination).

    • Why? Traditional tip-based transfer can lose hydrophobic compounds to the plastic tip. Acoustic energy prevents this loss.

  • Control Wells:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Nutlin-3a (or known inhibitor) (100% Inhibition).

  • Storage: Seal plates immediately with foil heat seals. Store at -20°C. Do not subject to more than 5 freeze-thaw cycles.

Protocol 2: Fluorescence Polarization (FP) Screen

Objective: Identify compounds that displace a fluorescent p53 peptide tracer from the MDM2 protein.

Mechanism:

  • Bound State: Large MDM2 protein + Small Fluorescent Tracer = Slow rotation = High Polarization (mP) .

  • Displaced State: Compound displaces Tracer. Free Tracer = Fast rotation = Low Polarization (mP) .

Diagram: FP Assay Principle

FP_Mechanism Complex Bound State (High mP) [MDM2 + Tracer] Free Displaced State (Low mP) [Free Tracer] Complex->Free Competitive Binding Protein MDM2 Blocked Complex->Protein Inhibitor binds MDM2 Inhibitor Pyrrolizidinone Hit Inhibitor->Protein

Figure 2: Competitive binding mechanism. A "Hit" reduces the polarization signal by liberating the fluorescent tracer.

Experimental Steps:

Reagents:

  • Assay Buffer: PBS (pH 7.4), 0.01% Tween-20 (detergent reduces non-specific binding), 1 mM DTT.

  • Protein: Recombinant Human MDM2 (GST-tagged or His-tagged), final conc. ~10-20 nM (determined by

    
    ).
    
  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL), final conc. 2-5 nM.

Step-by-Step:

  • 
     Determination (Pre-Screen Validation): 
    
    • Titrate MDM2 (0 to 1 µM) against fixed Tracer (2 nM).

    • Plot mP vs. [MDM2]. Determine the

      
      .
      
    • Rule of Thumb: Use [MDM2] at

      
       to 
      
      
      
      for the screen to balance sensitivity and window.
  • Master Mix Preparation:

    • Prepare a solution containing MDM2 and Tracer in Assay Buffer.

    • Note: Premixing ensures equilibrium is approached consistently.

  • Dispensing:

    • Dispense 10 µL of Master Mix into the assay plates containing the pre-spotted library compounds (from Protocol 1).

    • Final DMSO concentration should be < 1%.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (dark).

    • Critical: Pyrrolizidinones are slow-binding induced-fit inhibitors; insufficient incubation leads to false negatives.

  • Detection:

    • Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 485 nm | Emission: 535 nm.

    • Measure Parallel (

      
      ) and Perpendicular (
      
      
      
      ) intensities.
Data Analysis & Hit Validation
1. Calculate Polarization (mP)


(Where G is the grating factor of the instrument, typically ~1.0)
2. Assay Quality (Z-Factor)

Calculate the Z' factor for each plate to ensure statistical robustness.



  • Target: Z' > 0.5 is required for a reliable HTS.

3. Hit Selection Criteria
  • Primary Hit: Compounds exhibiting >50% reduction in mP relative to the High Control.

  • Interference Check: Check Total Fluorescence Intensity (FLint).

    • Issue: Pyrrolizidinones can occasionally be intrinsic fluorophores.

    • Rule: If a "Hit" well has FLint > 20% higher/lower than the plate median, flag it as a potential artifact (quencher or autofluorescent).

Summary of Data Interpretation
ParameterValueInterpretationAction
Z' Factor > 0.5Excellent AssayProceed with analysis
Z' Factor < 0.4High NoiseRe-optimize buffer/protein
Hit mP Low (< 100)Tracer DisplacedValid Hit
Hit FLint High (> 120%)AutofluorescenceFalse Positive (Discard)
Hit FLint Low (< 80%)QuenchingFalse Positive (Discard)
Troubleshooting & Optimization
  • "Sticky" Compounds: If Z' is low due to variability, increase Tween-20 to 0.05% or add 0.1 mg/mL BSA to the buffer to prevent pyrrolizidinones from aggregating or sticking to the plate walls.

  • Low Assay Window: Ensure the Tracer is >90% pure. Free fluorescent label decreases the polarization window significantly.

  • Stereoisomer Drift: If a hit cannot be reproduced, check the LC-MS of the stock solution. The active endo isomer may have epimerized to the inactive exo form in DMSO over time.

References
  • Gollner, A., et al. (2016).[3] "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction."[3] Journal of Medicinal Chemistry.

  • Schreiber, S. L. (2000). "Target-oriented and diversity-oriented organic synthesis in drug discovery." Science.

  • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery.

  • Popowicz, G. M., et al. (2011). "Structures of low molecular weight inhibitors bound to MDM2 and MDMX reveal new approaches for p53-MDM2/MDMX antagonist drug discovery." Cell Cycle.[4]

  • NCBI Assay Guidance Manual. "Fluorescence Polarization Assays."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in Pyrrolizidinone Scaffold Synthesis

Welcome to the Technical Support Center for the synthesis of pyrrolizidinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrrolizidinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this important class of N-heterocycles. Pyrrolizidinone natural products are widespread and exhibit diverse biological properties, making their efficient synthesis a critical goal.[1][2] This resource provides in-depth, troubleshooting-focused answers to common problems, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the first general parameters I should investigate?

A1: Persistently low yields often stem from a few common culprits that can be systematically diagnosed. Before delving into complex mechanistic issues, start with a foundational check of your reaction parameters. A systematic approach is crucial to pinpoint the issue, which could range from slow kinetics and inactive reagents to product degradation or loss during workup.[3]

Initial Troubleshooting Workflow:

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure all starting materials, especially sensitive ones like amines or aldehydes, are pure. Impurities can introduce side reactions or poison catalysts.[4] For instance, hydrazine and its derivatives can degrade over time; using freshly opened or purified reagents is recommended.[4]

    • Stoichiometry: Carefully verify the molar ratios of your reactants. In some cases, using a slight excess of one reagent (e.g., an amine in a condensation reaction) can drive the equilibrium toward the product.[4]

  • Reaction Conditions:

    • Temperature: Is the reaction temperature optimal? Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent byproduct formation. Monitor your reaction at different temperatures to find the sweet spot.

    • Reaction Time: Low conversion may simply mean the reaction has not run to completion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal duration.[4]

    • Atmosphere: Are your reagents or intermediates sensitive to oxygen or moisture? If so, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware.

  • Solvent Choice:

    • The solvent can dramatically influence reaction rates and selectivity. Ensure your solvent fully dissolves the reactants and is appropriate for the reaction mechanism. For instance, polar aprotic solvents may favor certain transition states in cycloadditions, while protic solvents might interfere with intermediates.

Q2: I'm attempting a [3+2] cycloaddition to form the pyrrolizidinone core, but my diastereoselectivity is poor. What factors control this outcome?

A2: The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring, often creating multiple stereocenters in one step.[3] Poor diastereoselectivity is a common challenge and is primarily governed by the geometry of the transition state (endo vs. exo approach) of the dipole to the dipolarophile.

Key Factors Influencing Diastereoselectivity:

  • Catalyst System: For metal-catalyzed cycloadditions, the choice of metal salt and chiral ligand is paramount. For example, in silver-catalyzed reactions, ligands like (S)-QUINAP can provide good enantioinduction.[5] The combination of LiBr/DBU in THF has also been shown to be highly effective for achieving high diastereoselectivity in certain systems.[6]

  • Solvent: Solvent polarity can influence the stability of the transition states. It is crucial to screen a range of solvents (e.g., THF, Dichloromethane, Toluene) to find the optimal medium for your specific substrate combination.[7]

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the competing diastereomeric transition states. Reactions that are sluggish at lower temperatures may require a more active catalyst system.[5]

  • Substituents: The steric and electronic properties of substituents on both the azomethine ylide and the dipolarophile play a critical role. Bulky groups can favor one approach over the other due to steric hindrance.

Troubleshooting Guides by Synthetic Strategy

This section provides detailed troubleshooting for specific, widely-used synthetic routes to pyrrolizidinone scaffolds.

Guide 1: Troubleshooting the [3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a cornerstone of pyrrolidine synthesis.[8][9] However, its success is sensitive to multiple variables.

Problem: Low or No Product Formation (Reaction Failure)

If you observe primarily unreacted starting materials, the azomethine ylide may not be forming efficiently, or it may be unstable under the reaction conditions.

dot

Caption: Troubleshooting workflow for failed [3+2] cycloaddition reactions.

Solutions & Protocols:

  • Inefficient Ylide Generation: The in-situ generation of the azomethine ylide from an imine or amino acid is a critical step.

    • Protocol for Optimizing Ylide Generation: Set up a small-scale reaction matrix to screen different conditions. For imines derived from α-amino esters, a common method involves a base/metal salt combination.

      • Prepare four vials under an inert atmosphere. To each, add your N-alkylidene α-amino acid ester (1 equiv) and dipolarophile (1.2 equiv) in dry THF.

      • Vial 1: Add AgOAc (10 mol%) and DBU (10 mol%).

      • Vial 2: Add LiBr (10 mol%) and DBU (10 mol%).

      • Vial 3: Add LiBr (10 mol%) and Et3N (1.2 equiv).

      • Vial 4 (Control): No additives.

      • Stir all reactions at room temperature and monitor by TLC every hour. This screening can quickly identify a more effective catalyst/base system for your specific substrates.[6]

  • Catalyst Deactivation: In metal-catalyzed variants, the catalyst can be poisoned by impurities or decompose.

    • Cause: The deposition of carbonaceous material (coke) on the catalyst surface can block active sites.[10] While more common in high-temperature industrial processes, it can occur in solution-phase catalysis if side reactions produce polymeric material.

    • Solution: Ensure high-purity, degassed solvents. If catalyst poisoning is suspected, consider filtering the reaction mixture mid-way and adding a fresh charge of catalyst. It is also important to note that some catalysts are sensitive and can deactivate over time, impacting performance.[10][11]

Problem: Poor Regioselectivity

The formation of regioisomers is a common issue, especially with unsymmetrical dipolarophiles.[4] Selectivity is governed by the electronic and steric properties of the interacting frontier molecular orbitals (FMOs) of the ylide and the dipolarophile.

Solutions:

  • Modify Electronics: The reaction typically proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

    • Strategy: Enhance the orbital energy gap difference between the two possible regioisomeric transition states. Attaching a stronger electron-withdrawing group to the dipolarophile can lower its LUMO energy, often leading to more predictable and exclusive regioselectivity.[8]

  • Increase Steric Hindrance: Introduce bulky substituents on either the ylide or the dipolarophile to sterically disfavor one mode of addition.

ConditionElectron-Withdrawing Group (EWG) on DipolarophileResulting Regioselectivity
A -CO₂MeMixture of regioisomers
B -NO₂>95:5 for a single regioisomer
C -SO₂Ph>98:2 for a single regioisomer
Caption: Table 1: Influence of Dipolarophile Electronics on Regioselectivity.
Guide 2: Optimizing Intramolecular Cyclization Strategies

Intramolecular reactions, such as reductive amination of 1,4-dicarbonyl compounds or aza-Michael additions, are also common routes to the pyrrolizidinone core.[3][12] The primary challenge here is often achieving efficient ring closure versus competing side reactions.

Problem: Incomplete Conversion / Failure to Cyclize

Low yields are often due to the acyclic precursor being more stable or the activation energy for cyclization being too high.

Solutions:

  • Promote Ring Closure (Thermodynamic Control):

    • High Dilution: Running the reaction at very low concentrations (e.g., 0.01-0.001 M) favors intramolecular processes over intermolecular polymerization, which can be a major side reaction.

    • Choice of Acid/Base Catalyst: For reactions like the Paal-Knorr synthesis (reductive amination of a 1,4-dicarbonyl), the choice and strength of the acid catalyst are critical.[13] Weak acids like acetic acid can accelerate the reaction, but conditions that are too acidic (pH < 3) may favor the formation of furan byproducts.[14][15]

    • Protocol for Catalyst Screening in Paal-Knorr Type Cyclization:

      • Dissolve the 1,4-dicarbonyl precursor (1 equiv) and a primary amine (1.1 equiv) in ethanol.

      • Divide into three reaction flasks.

      • Flask 1: Add acetic acid (0.5 equiv).

      • Flask 2: Add p-toluenesulfonic acid (5 mol%).

      • Flask 3: No acid (neutral conditions).

      • Heat all reactions to reflux and monitor by TLC for the disappearance of starting material and formation of the desired pyrrole intermediate, which then cyclizes.

  • Reductive Cyclization Issues: For methods involving the reductive cyclization of precursors like nitro-diesters, the choice of reducing agent is key.

    • Challenge: The reduction of the nitro group to an amine must be compatible with other functional groups in the molecule.

    • Solution: A sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization can be highly effective.[16][17] Catalysts like Palladium on carbon (Pd/C) with a hydrogen source or the use of iron powder in acidic media can selectively reduce the nitro group, allowing for subsequent spontaneous cyclization.[18]

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Caption: Key steps and troubleshooting in reductive cyclization.

References

  • Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids - PMC. (URL: [Link])

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-30). (URL: [Link])

  • A Short and Versatile Approach for the Synthesis of Pyrrolizidinones - ResearchGate. (URL: [Link])

  • Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids | Request PDF - ResearchGate. (URL: [Link])

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles | ChemRxiv. (2024-07-11). (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC. (URL: [Link])

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC. (2024-12-04). (URL: [Link])

  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC - NIH. (URL: [Link])

  • Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026-01-07). (URL: [Link])

  • Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC. (URL: [Link])

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - MDPI. (2025-10-08). (URL: [Link])

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles | Request PDF - ResearchGate. (2025-10-15). (URL: [Link])

  • Intramolecular Cyclization | Encyclopedia MDPI. (2023-06-29). (URL: [Link])

  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation - MDPI. (2025-09-01). (URL: [Link])

  • Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters - Chemical Communications (RSC Publishing). (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018-10-19). (URL: [Link])

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC. (URL: [Link])

  • General aspects of diasteroselectivity in [3+2] azomethine ylide cycloadditions.[19] - ResearchGate. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). (URL: [Link])

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio - ChemRxiv. (URL: [Link])

  • [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study - MDPI. (2021-12-21). (URL: [Link])

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. (2018-06-05). (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC. (URL: [Link])

  • Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - Organic & Biomolecular Chemistry (RSC Publishing). (2022-07-05). (URL: [Link])

  • Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I - YouTube. (2014-08-01). (URL: [Link])

  • Exo-Diastereoselective 1,3-Dipolar Cycloadditions of Azomethine Ylides to (2R). (URL: [Link])

  • (PDF) Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines - ResearchGate. (2025-12-06). (URL: [Link])

  • Catalyst Deactivation Mitigation for Biomass Conversion. (2023-04-07). (URL: [Link])

  • Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up of (R)-hexahydro-3H-pyrrolizin-3-one Synthesis

Welcome to the technical support center for the synthesis of (R)-hexahydro-3H-pyrrolizin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-hexahydro-3H-pyrrolizin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable chiral intermediate. The pyrrolizidinone core is a privileged scaffold in medicinal chemistry, and its efficient, enantiomerically pure synthesis is crucial for advancing drug discovery programs.[1][2] This resource provides in-depth, experience-driven solutions to frequently asked questions, ensuring both scientific rigor and practical applicability.

Section 1: Low Reaction Yield

Low product yield is one of the most common and frustrating issues during scale-up. The transition from small-scale laboratory synthesis to multi-gram or kilogram production can introduce variability that negatively impacts reaction efficiency. This section addresses potential causes and solutions for suboptimal yields.

FAQ 1: My yield of (R)-hexahydro-3H-pyrrolizin-3-one has dropped significantly after increasing the reaction scale. What are the likely causes?

Several factors can contribute to a decrease in yield during scale-up. It's essential to systematically investigate the following:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized "hot spots" or insufficient cooling can promote side reactions or decomposition of starting materials and products.

    • Troubleshooting:

      • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous temperature throughout the reaction vessel.

      • Jacketed Reactors: Utilize jacketed reactors with a circulating thermal fluid for precise temperature control.

      • Internal Cooling Coils: For highly exothermic reactions, consider the use of internal cooling coils to supplement the jacketed cooling.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can be limited by the speed at which reactants come into contact. Inefficient mixing can be exacerbated at a larger scale.

    • Troubleshooting:

      • Stirrer Design and Speed: Optimize the stirrer design (e.g., anchor, propeller, turbine) and stirring speed to ensure adequate mixing of all phases.

      • Baffles: Install baffles in the reactor to improve mixing and prevent vortex formation.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents that were negligible at a small scale can have a significant impact on larger reactions.

    • Troubleshooting:

      • Reagent Qualification: Re-analyze all starting materials and solvents to ensure they meet the required purity specifications.

      • Solvent Degassing: For air- or moisture-sensitive reactions, ensure solvents are properly degassed and dried before use.

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Caption: Troubleshooting workflow for addressing low reaction yield during scale-up.

Section 2: Poor Enantioselectivity

Maintaining high enantiomeric excess (ee) is critical for the synthesis of chiral compounds like (R)-hexahydro-3H-pyrrolizin-3-one. A drop in enantioselectivity at a larger scale can render the product unsuitable for its intended use.

FAQ 2: I'm observing a decrease in the enantiomeric excess of my product upon scaling up the reaction. How can I address this?

A loss of enantioselectivity often points to issues with the chiral catalyst or the reaction conditions that influence the stereochemical outcome.

  • Catalyst Activity and Loading: The effectiveness of a chiral catalyst can be sensitive to impurities and reaction conditions.

    • Troubleshooting:

      • Catalyst Purity: Ensure the chiral catalyst is of high purity and has not degraded during storage.

      • Catalyst Loading: While it may be tempting to reduce catalyst loading to save costs on a larger scale, this can sometimes negatively impact enantioselectivity. Re-optimize the catalyst loading at the new scale.

      • Catalyst Deactivation: Consider the possibility of catalyst deactivation by impurities in the starting materials or solvents. A pre-treatment of the reagents may be necessary.

  • Temperature Control: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.

    • Troubleshooting:

      • Precise Temperature Monitoring: Use calibrated temperature probes placed directly in the reaction mixture to get an accurate reading.

      • Controlled Addition of Reagents: For exothermic reactions, add reagents slowly and at a controlled rate to maintain the optimal reaction temperature.

  • Reaction Time: Prolonged reaction times, sometimes necessary for complete conversion at a larger scale, can lead to racemization of the product.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time that maximizes yield without compromising enantiomeric excess.

ParameterPotential Issue on Scale-UpRecommended Action
Catalyst Loading Reduced to cut costsRe-optimize loading; a higher loading may be necessary.
Temperature Poor control, localized heatingUse jacketed reactors, controlled reagent addition.
Reaction Time Extended to drive to completionMonitor reaction closely to avoid product racemization.
Reagent Purity Introduction of catalyst poisonsRe-verify purity of all starting materials and solvents.

Section 3: Impurity Profile and Purification Challenges

The impurity profile of a scaled-up reaction can differ from that of a small-scale synthesis, leading to new purification challenges.

FAQ 3: I'm seeing new, unidentified impurities in my crude product after scaling up. How should I approach their identification and removal?

The appearance of new impurities often signals the activation of alternative reaction pathways that were insignificant at a smaller scale.

  • Impurity Identification:

    • LC-MS and NMR: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

    • Mechanistic Analysis: Based on the identified structures, postulate the potential side reactions that could be forming these impurities. This will provide insight into how to prevent their formation.

  • Purification Strategy:

    • Recrystallization: This is often the most scalable and cost-effective purification method for solid compounds. Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity.

    • Chromatography: While flash chromatography is common in the lab, for large-scale purification, consider preparative HPLC or Simulated Moving Bed (SMB) chromatography.[3]

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification technique.

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Caption: A systematic approach to identifying and removing new impurities.

Section 4: Analytical Methods for Chiral Purity

Accurate and reliable analytical methods are essential for monitoring reaction progress and ensuring the final product meets specifications.

FAQ 4: What are the recommended analytical methods for determining the enantiomeric excess of (R)-hexahydro-3H-pyrrolizin-3-one at scale?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[4][5]

  • Chiral Stationary Phases (CSPs):

    • Polysaccharide-based CSPs: Columns with chiral selectors like amylose or cellulose derivatives are often effective for separating a wide range of enantiomers.

    • Macrocyclic Glycopeptide CSPs: These have also shown broad applicability in chiral separations.[3]

  • Method Development:

    • Mobile Phase Screening: A systematic screening of different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) is necessary to achieve baseline separation of the enantiomers.[4]

    • Method Validation: Once a suitable method is developed, it must be validated to demonstrate its accuracy, precision, linearity, and robustness.

Protocol: Chiral HPLC Method Development

  • Column Selection: Begin by screening a set of commercially available chiral columns, including polysaccharide-based and macrocyclic glycopeptide-based CSPs.

  • Mobile Phase Screening:

    • Prepare a racemic standard of hexahydro-3H-pyrrolizin-3-one.

    • Inject the standard onto each column using a series of isocratic mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • For basic compounds like pyrrolizidinones, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[4]

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to optimize the resolution between the two enantiomer peaks.

  • Validation: Validate the final method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Current Chinese Chemistry, 3. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • ACS Publications. Enantioselective Synthesis of Pyrrolizidinone Scaffolds through Multiple-Relay Catalysis. [Link]

  • PMC. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. [Link]

  • PMC. Enantioselective Total Synthesis of (+)-Amabiline. [Link]

  • PMC. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

  • Taylor & Francis Online. Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. [Link]

  • ResearchGate. Enantioselective Synthesis of Pyrrolizidinone Scaffolds through Multiple-Relay Catalysis | Request PDF. [Link]

  • RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]

  • PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing NMR Spectral Resolution for Hexahydro-pyrrolizin-3-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the resolution of Nuclear Magnetic Resonance (NMR) spectra for hexahydro-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the resolution of Nuclear Magnetic Resonance (NMR) spectra for hexahydro-pyrrolizin-3-one and related bicyclic compounds. The content is structured to address specific experimental issues with a focus on the underlying scientific principles.

Introduction: The Challenge of Hexahydro-pyrrolizin-3-one NMR

Hexahydro-pyrrolizin-3-one, a saturated bicyclic alkaloid, presents a unique set of challenges in NMR spectroscopy. Its rigid, non-aromatic ring system often leads to complex ¹H NMR spectra with significant signal overlap due to similar chemical environments of multiple protons. Achieving high resolution is paramount for unambiguous signal assignment and accurate structural elucidation. This guide will walk you through common problems and provide robust protocols to enhance your spectral quality.

Troubleshooting Common Issues: A Question-and-Answer Guide

This section addresses frequently encountered problems in a direct Q&A format, offering explanations and actionable solutions.

Q1: My ¹H NMR spectrum of hexahydro-pyrrolizin-3-one shows broad, poorly resolved peaks. What are the likely causes and how can I fix this?

A1: Broad peaks in NMR are a common issue stemming from several factors. The primary culprits are poor magnetic field homogeneity (shimming), sample viscosity, and the presence of paramagnetic impurities.[1][2]

  • Magnetic Field Inhomogeneity: The most frequent cause of broad lines is an improperly shimmed magnetic field.[3][4] Shimming is the process of adjusting currents in specialized coils to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[5][6] A non-uniform field means that molecules in different parts of the sample experience slightly different magnetic fields, leading to a distribution of resonance frequencies and, consequently, broader peaks.[7]

    • Solution: Meticulous shimming is crucial. Modern spectrometers often have automated shimming routines that provide a good starting point.[8] However, manual iterative adjustment of the Z1, Z2, and other axial and radial shims while observing the lock signal or the Free Induction Decay (FID) is often necessary for optimal resolution.[4][5]

  • Sample Viscosity: Highly concentrated or viscous samples can lead to broadened signals due to slower molecular tumbling.[9][10][11] Slower tumbling increases the rate of spin-spin relaxation (T2), which is inversely proportional to the linewidth.[12]

    • Solution: If possible, dilute your sample. If the signal-to-noise ratio becomes a concern after dilution, you can increase the number of scans. Alternatively, gently heating the sample can decrease viscosity and sharpen the lines, but be mindful of the solvent's boiling point and the thermal stability of your compound.[9]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances, such as dissolved oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), can cause significant line broadening.[1][13][14] These impurities have unpaired electrons that create fluctuating local magnetic fields, leading to very efficient relaxation and thus broader signals.

    • Solution: Degas your sample by bubbling an inert gas like nitrogen or argon through the solvent before adding your compound. Using high-purity solvents and clean glassware is also essential to avoid metal ion contamination.[1]

Q2: I'm observing significant signal overlap in the aliphatic region of my hexahydro-pyrrolizin-3-one spectrum. How can I improve the separation of these peaks?

A2: Signal overlap is a common challenge for molecules with many protons in similar chemical environments. Several strategies can be employed to improve spectral dispersion.

  • Higher Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) is the most direct way to increase spectral dispersion. The chemical shift in Hertz is directly proportional to the magnetic field strength, leading to greater separation between peaks.

  • Solvent Effects: Changing the deuterated solvent can induce changes in the chemical shifts of your analyte due to different solute-solvent interactions. For a molecule like hexahydro-pyrrolizin-3-one with a polar carbonyl group, switching from a non-polar solvent like benzene-d₆ to a more polar one like methanol-d₄ or acetonitrile-d₃ can alter the chemical shifts of nearby protons, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring spectra at different temperatures can be beneficial. Temperature changes can affect molecular conformations and solvation, leading to temperature-dependent chemical shifts. A systematic temperature study can help to resolve overlapping signals.[15]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[16]

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, helping to trace out spin systems even when signals are crowded.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[18] Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals that are attached to different carbons.

Q3: My signal-to-noise ratio is low, and increasing the number of scans is taking too long. Are there other ways to improve sensitivity?

A3: While increasing the number of scans is a straightforward way to improve the signal-to-noise ratio (S/N), it can be time-consuming. Here are some alternative approaches:

  • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is set appropriately. For quantitative results, a d1 of at least 5 times the longest T1 (spin-lattice relaxation time) is recommended.[19] However, for routine screening, a shorter d1 can be used to acquire more scans in a given time. Adjusting the pulse width to the optimal 90° pulse for your sample and probe is also critical for maximizing the signal.

  • Use of Paramagnetic Relaxation Agents: In some cases, adding a very small, controlled amount of a paramagnetic relaxation agent like Cr(acac)₃ or a gadolinium chelate can shorten the T1 relaxation times of your analyte.[19][20][21] This allows for a much shorter relaxation delay between scans, enabling the acquisition of more scans in a shorter period, thereby improving the S/N.[20] However, this must be done cautiously as too high a concentration will lead to significant line broadening.[20]

Step-by-Step Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving NMR spectral resolution.

Protocol 1: Systematic Solvent Study for Resolution Enhancement
  • Sample Preparation: Prepare three separate, identical samples of hexahydro-pyrrolizin-3-one (e.g., 5-10 mg).

  • Solvent Selection: Dissolve each sample in 0.6-0.7 mL of a different high-purity deuterated solvent. A good starting set would be:

    • Chloroform-d (CDCl₃) - a common, relatively non-polar solvent.

    • Acetonitrile-d₃ (CD₃CN) - a polar aprotic solvent.

    • Methanol-d₄ (CD₃OD) - a polar protic solvent.

  • Data Acquisition:

    • For each sample, carefully shim the spectrometer to achieve the best possible resolution.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good S/N.

  • Data Analysis: Compare the three spectra, paying close attention to the dispersion in the crowded aliphatic regions. Note any significant changes in chemical shifts that lead to better resolution of key signals.

Protocol 2: Temperature Variation Study
  • Sample Preparation: Prepare a sample of hexahydro-pyrrolizin-3-one in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈, to allow for a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming.

  • Temperature Increments:

    • Decrease the temperature in 10-20 K increments (e.g., to 278 K, 258 K, etc.), allowing the sample to equilibrate for 5-10 minutes at each new temperature. Re-shim the spectrometer at each temperature, as the magnetic field homogeneity is temperature-dependent. Acquire a spectrum at each temperature.

    • Increase the temperature from room temperature in similar increments (e.g., to 318 K, 338 K, etc.), again allowing for equilibration and re-shimming at each step. Acquire a spectrum at each temperature.

  • Data Analysis: Stack the spectra and analyze the changes in chemical shifts and line shapes as a function of temperature. Identify the temperature that provides the optimal resolution for the signals of interest.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently diagnosing and solving resolution issues.

Caption: A decision tree for troubleshooting poor NMR resolution.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration for a ¹H NMR sample of a small molecule like hexahydro-pyrrolizin-3-one?

A: For ¹H NMR, a concentration of 1-5 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient to obtain a good spectrum in a reasonable number of scans.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration (10-50 mg) is often necessary.[11]

Q: How can I be sure my NMR tube is not contributing to poor resolution?

A: The quality of your NMR tube is important. Always use high-quality, clean, and unscratched tubes.[1][11] Scratches or imperfections in the glass can distort the magnetic field. After use, rinse tubes thoroughly with an appropriate solvent (e.g., acetone) and dry them completely. Avoid using tubes with chipped tops as they can be a safety hazard.

Q: Can decoupling techniques help improve the resolution of my hexahydro-pyrrolizin-3-one spectrum?

A: Yes, decoupling can simplify spectra and improve resolution.[22][23]

  • Homonuclear Decoupling: In a 1D ¹H experiment, you can selectively irradiate a specific proton's frequency. This will cause the multiplet structure of its coupling partners to collapse, which can help in assigning signals and simplifying complex regions of the spectrum.[18]

  • Heteronuclear Decoupling: In ¹³C NMR, broadband proton decoupling is routinely used to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom and improving the S/N.[23][24]

Q: What are the key acquisition parameters I should pay attention to for improving resolution?

A: Beyond shimming, several acquisition parameters are critical:

  • Acquisition Time (AQ): A longer acquisition time leads to better digital resolution in the resulting spectrum.[25] This means the FID is sampled for a longer period, allowing for the detection of finer details.

  • Spectral Width (SW): Ensure the spectral width is wide enough to encompass all the signals from your compound but not excessively wide, as this can compromise digital resolution.

  • Number of Points (TD): A larger number of data points used to digitize the FID will also improve the digital resolution.[25]

By systematically addressing these common issues and employing the advanced techniques outlined in this guide, you can significantly enhance the resolution of your NMR spectra for hexahydro-pyrrolizin-3-one and other challenging molecules, leading to more accurate and reliable structural characterization.

References

  • Qiu, T., Jahangiri, A., Lesovoy, D., & Orekhov, V. (2022). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Physical Chemistry Chemical Physics, 24(44), 27083-27091. Retrieved from [Link]

  • Ochoa, G., Pilgrim, C. D., Martin, M. N., Colla, C. A., Klavins, P., Augustine, M. P., & Casey, W. H. (2016). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. American Journal of Science, 316(1), 1-17. Retrieved from [Link]

  • Mestrelab Research. (2024, October 16). Resolution Booster. Mestrelab Resources. Retrieved from [Link]

  • Elster, A. D. (n.d.). Magnetic homogeneity. MRIquestions.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexahydro-pyrrolizin-3-one. PubChem. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AZoM. (2025, January 15). Automated Shimming Techniques for MAS Probes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance decoupling. Retrieved from [Link]

  • ResearchGate. (2017, May 1). NMR of a viscous material? Retrieved from [Link]

  • Salvi, N., & Pintacuda, G. (2018). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. Journal of Magnetic Resonance, 291, 115-125. Retrieved from [Link]

  • University of Maryland. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Arora, J., Joshi, S. B., & Volkin, D. B. (2016). Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. Pharmaceutical Research, 33(7), 1689-1701. Retrieved from [Link]

  • LNCMI. (n.d.). Paramagnetic relaxation enhancement. Retrieved from [Link]

  • Grokipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Neumann, M. A., Scherer, W., & Herdtweck, E. (2008). Relax with TEMPO: A Paramagnetic Relaxation Agent Useful also for Silicon-29 NMR Spectroscopy. Organometallics, 27(4), 637-640. Retrieved from [Link]

  • Tom Hon, B., et al. (2020). Viscosity effects on optically generated electron and nuclear spin hyperpolarization. Scientific Reports, 10(1), 21480. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]

  • Ishima, R., & Torchia, D. A. (2003). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 125(51), 16047-16055. Retrieved from [Link]

  • Frydman, L., et al. (2016). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. Scientific Reports, 6, 30453. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Broadband homonuclear decoupling in heteronuclear shift correlation NMR spectroscopy. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Magnet Homogeneity and Shimming. Retrieved from [Link]

  • Wishart, D. S., et al. (2021). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Metabolites, 11(9), 581. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2011, October 28). The Effect of Viscosity on 1H NOESY Spectra. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. Retrieved from [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Retrieved from [Link]

  • Kim, T. H. (2008). Pulsed NMR: Relaxation times as function of viscocity and impurities. MIT Department of Physics. Retrieved from [Link]

  • ResearchGate. (2025, June 24). Enhancing Magnetic Field Homogeneity in NMR Spectrometers Using Soft Magnetic Pole Pieces. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from [Link]

  • Meier, B. H., et al. (2007). Differential Line Broadening in MAS Solid-State NMR due to Dynamic Interference. Journal of the American Chemical Society, 129(34), 10443-10448. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Manson, E. N., Inkoom, S., & Mumuni, A. N. (2022). Impact of Magnetic Field Inhomogeneity on the Quality of Magnetic Resonance Images and Compensation Techniques: A Review. Journal of Medical Imaging and Radiation Sciences, 53(4), 634-641. Retrieved from [Link]

  • Frydman, L., et al. (2004). “Shim pulses” for NMR spectroscopy and imaging. Proceedings of the National Academy of Sciences, 101(49), 17046-17049. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Frollo, I., Andris, P., & Strolka, I. (2003). Measuring method and magnetic field homogeneity optimisation for magnets used in nmr-imaging. Measurement Science Review, 3(1), 1-4. Retrieved from [Link]

Sources

Optimization

Minimizing degradation of (R)-hexahydro-3H-pyrrolizin-3-one during storage

Topic: Minimizing Degradation & Preserving Enantiomeric Purity Document ID: TS-PYR-301 | Version: 2.4 | Status: Active Part 1: The Degradation Landscape Executive Summary: (R)-Hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation & Preserving Enantiomeric Purity

Document ID: TS-PYR-301 | Version: 2.4 | Status: Active

Part 1: The Degradation Landscape

Executive Summary: (R)-Hexahydro-3H-pyrrolizin-3-one (CAS: 32548-24-6 generic) is a bicyclic lactam. While the fused ring system offers some geometric stability compared to simple lactams, the ring strain inherent in the 1-azabicyclo[3.3.0]octane core makes it chemically distinct.

For the researcher, the "R" designation is the critical quality attribute. Degradation does not just mean loss of mass; it means loss of chiral integrity and ring hydrolysis . The three primary failure modes are:

  • Hydrolysis (Ring Opening): The lactam bond is susceptible to moisture, leading to the formation of the corresponding amino acid (ring-opened zwitterion). This is irreversible and destroys the core scaffold.

  • Oxidative Discoloration: Formation of N-oxides or polymerization of trace pyrrole impurities, typically manifesting as a shift from colorless/white to yellow/brown.

  • Racemization (Enantiomeric Erosion): While the bridgehead carbon is relatively robust, exposure to strong bases or high temperatures can promote enolization or reversible ring-opening, degrading the Enantiomeric Excess (ee).

Visualizing the Threat Matrix

DegradationPathways Compound (R)-Hexahydro-3H-pyrrolizin-3-one (Intact Lactam) RingOpen Ring-Opened Amino Acid (Irreversible Loss) Compound->RingOpen Hydrolysis (Rate Limiting Step) Yellowing Oxidative Impurities (Yellow/Brown Oil) Compound->Yellowing N-Oxidation / Polymerization Racemate Racemic Mixture (Loss of ee%) Compound->Racemate Enolization / Reversible Opening Moisture Moisture (+ H+ or OH-) Moisture->RingOpen Oxygen Oxygen + Light Oxygen->Yellowing Base Strong Base / Heat Base->Racemate

Figure 1: Primary degradation pathways. Hydrolysis is the most common storage failure mode, while oxidation causes visible discoloration.

Part 2: Storage Protocol (The "Golden Standard")

This protocol is designed to maintain >98% purity and >99% ee over 12 months.

The Physical Environment
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable for <1 month)Low temperature kinetically inhibits the nucleophilic attack of water on the carbonyl carbon and suppresses oxidative radical propagation.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents yellowing) and ambient moisture (prevents hydrolysis). Argon is preferred as it is heavier than air, forming a "blanket" over the substance.
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV light (which catalyzes photo-oxidation). Teflon (PTFE) liners prevent leaching of plasticizers and ensure a gas-tight seal.
Desiccant P₂O₅ or Silica Gel Secondary defense. The vial should be placed inside a secondary jar containing desiccant.
Handling Workflow (Self-Validating System)
  • Step 1: Allow the storage vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the product.

  • Step 2: Sample under a cone of inert gas (if possible) or work quickly.

  • Step 3: Flush the headspace with Argon before re-sealing.

  • Step 4: Parafilm the cap junction to prevent gas exchange during freezer storage.

Storage Decision Logic

StorageLogic Start Received Compound FormCheck Is it Solid or Oil? Start->FormCheck Solid Solid Form FormCheck->Solid Crystalline Oil Oil / Viscous Liquid FormCheck->Oil Amorphous Usage Intended Use Duration? Solid->Usage OilAction High Risk of Hydrolysis Store at -80°C or -20°C Strict Inert Gas Overlay Oil->OilAction SolidAction Store at -20°C Desiccator Cabinet LongTerm > 1 Month Usage->LongTerm ShortTerm < 1 Week Usage->ShortTerm Freeze Deep Freeze (-20°C) Parafilm Seal LongTerm->Freeze Fridge Refrigerator (4°C) Desiccator Jar ShortTerm->Fridge

Figure 2: Decision tree for storage conditions based on physical state and usage timeline.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "The compound has turned yellow/brown."
  • Diagnosis: Oxidative degradation. This is common in nitrogen-containing heterocycles. It often indicates the formation of trace N-oxides or pyrrole-like polymerization.

  • Impact: Usually, the bulk purity is still high (>95%), as color bodies have high extinction coefficients (a little looks like a lot).

  • Corrective Action:

    • Check LC-MS.[1] If purity is >95%, use as is for non-critical steps.

    • If purification is needed: Filtration through a short pad of neutral alumina (not silica, which is acidic) often removes polar color bodies.

Scenario B: "The material has become a sticky gum/oil instead of a solid."
  • Diagnosis: Hygroscopicity.[2] The lactam has absorbed atmospheric water.

  • Critical Risk: Hydrolysis is imminent or active.

  • Corrective Action:

    • Do NOT heat to dry (accelerates hydrolysis).

    • Dissolve in dry Dichloromethane (DCM).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo and immediately backfill with Argon.

Scenario C: "My Enantiomeric Excess (ee) dropped from 99% to 90%."
  • Diagnosis: Racemization induced by improper pH or thermal stress.

  • Root Cause Analysis: Did you expose the compound to strong bases (e.g., NaH, LDA) for extended periods? Did you store it in standard glass (slightly basic surface) in solution?

  • Prevention: For long-term solution storage, avoid protic solvents (MeOH/EtOH) which facilitate proton exchange. Use aprotic solvents (THF, DCM) and store at -20°C.

Frequently Asked Questions

Q: Can I store a stock solution? A: Not recommended for >48 hours. If necessary, store in anhydrous Toluene or DCM at -20°C. Avoid water-miscible solvents (DMF, DMSO) as they are difficult to keep dry and can promote hydrolysis.

Q: Is the compound light sensitive? A: Yes, moderately. While not a photo-initiator, the N-center can undergo photo-oxidation over time. Always use amber vials or wrap clear vials in aluminum foil.

Q: How do I re-purify if degraded? A: Distillation is risky due to high boiling points and thermal instability. Column chromatography on neutral alumina or silica (buffered with 1% Triethylamine to prevent acid-catalyzed ring opening) is preferred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566402, Hexahydro-pyrrolizin-3-one.[3] Retrieved from [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate.[4] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for amide/lactam hydrolysis mechanisms and stereocenter integrity).

Sources

Troubleshooting

Enhancing the stability of (R)-hexahydro-3H-pyrrolizin-3-one for in vivo studies

This technical guide addresses the stability enhancement of (R)-hexahydro-3H-pyrrolizin-3-one (also known as (R)-pyrrolizidin-3-one), a saturated bicyclic lactam scaffold. While saturated pyrrolizidines lack the immediat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability enhancement of (R)-hexahydro-3H-pyrrolizin-3-one (also known as (R)-pyrrolizidin-3-one), a saturated bicyclic lactam scaffold.

While saturated pyrrolizidines lack the immediate hepatotoxicity of their 1,2-unsaturated alkaloid counterparts (which form reactive pyrroles), they face significant pharmacokinetic (PK) stability challenges in vivo. These are primarily driven by hepatic oxidative clearance and enzymatic ring opening .

Part 1: Executive Technical Analysis

The Stability Bottleneck The instability of (R)-hexahydro-3H-pyrrolizin-3-one in vivo is rarely chemical (it is stable at physiological pH 7.4) but rather metabolic . Two primary pathways degrade this molecule before it can reach its target:

  • Hepatic Hydroxylation (Phase I): Cytochrome P450s (specifically CYP3A4 and CYP2D6) target the electron-rich C-H bonds adjacent to the bridgehead nitrogen (positions 5 and 8). Hydroxylation here leads to ring fragmentation or rapid glucuronidation.

  • Enzymatic Hydrolysis: While the

    
    -lactam ring is chemically robust, serum amidases and liver carboxylesterases can catalyze the nucleophilic attack on the carbonyl (C3), opening the bicyclic system to form the inactive amino acid derivative (pyrrolidinyl-propanoic acid).
    

Part 2: Diagnostic Workflow (Root Cause Analysis)

Before applying stabilization strategies, you must diagnose the dominant degradation pathway in your specific animal model.

Experiment A: The "Stability Triad" Assay

Perform this characterization to distinguish between plasma instability and hepatic clearance.

Assay SystemConditionInterpretation of High Clearance
PBS (pH 7.4) 37°C, 4 hoursChemical Instability. (Rare for this molecule). Indicates spontaneous hydrolysis or oxidation.
Plasma Rat/Mouse/Human, 37°CAmidase/Esterase Susceptibility. If

min, the lactam ring is being enzymatically opened.
Microsomes (S9) + NADPH, 37°CCYP-Mediated Metabolism. If rapid loss occurs only with NADPH, oxidative hydroxylation is the driver.

Part 3: Stabilization Strategies & Protocols

Strategy 1: Deuterium Kinetic Isotope Effect (Chemical Modification)

Best for: High Hepatic Clearance (CYP-mediated)

If your diagnostic shows rapid microsomal degradation, the C-H bonds at positions 5 and 8 are likely the metabolic "soft spots." Replacing Hydrogen with Deuterium (D) strengthens the bond (C-D is stronger than C-H), significantly slowing down the rate-determining step of CYP oxidation without altering binding affinity.

Synthesis Logic: Target the


-carbons relative to the nitrogen (excluding the carbonyl side).
  • Target: (R)-[5,5,8-D3]-hexahydro-3H-pyrrolizin-3-one.

Protocol: In Vivo Validation of Deuterated Analog

  • Dosing: Administer 10 mg/kg of the proteo-form (H) and deutero-form (D) to separate cohorts (n=3 rats).

  • Sampling: Collect blood at 0, 5, 15, 30, 60, 120, 240 min.

  • Analysis: Quantify using LC-MS/MS.

  • Success Metric: A

    
     increase in AUC (Area Under Curve) or 
    
    
    
    for the deuterated analog confirms metabolic stabilization.
Strategy 2: Liposomal Encapsulation (Formulation)

Best for: High Plasma Instability (Amidase attack)

If the lactam ring opens in plasma, chemical modification may not be enough. Encapsulating the drug in "Stealth" (PEGylated) liposomes shields the lactam bond from serum enzymes.

Preparation Protocol (Thin-Film Hydration Method):

  • Lipid Mix: Combine DSPC:Cholesterol:DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform.

  • Film Formation: Evaporate solvent under vacuum (rotary evaporator) for 2 hours to form a thin lipid film.

  • Hydration: Hydrate the film with a PBS solution containing 10 mg/mL (R)-hexahydro-3H-pyrrolizin-3-one at 60°C for 1 hour.

  • Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to ensure uniform size.

  • Purification: Dialyze against PBS (MWCO 12-14 kDa) to remove unencapsulated drug.

  • QC: Measure Size (DLS) and Zeta Potential. Target: ~100 nm, neutral/slightly negative charge.

Part 4: Visualization of Stability Pathways

StabilityPathways cluster_Plasma Plasma/Serum (Extracellular) cluster_Liver Hepatic Microsomes (Intracellular) Compound (R)-Hexahydro-3H-pyrrolizin-3-one Amidase Serum Amidases Compound->Amidase Hydrolysis CYP CYP450 (3A4/2D6) Compound->CYP Uptake RingOpen Ring-Opened Metabolite (Inactive Amino Acid) Amidase->RingOpen Lactam Cleavage Hydroxyl Hydroxylated Metabolite (Unstable) CYP->Hydroxyl Oxidation (C5/C8) Glucuronide Glucuronide Conjugate (Excreted) Hydroxyl->Glucuronide Phase II

Figure 1: Degradation pathways of (R)-hexahydro-3H-pyrrolizin-3-one showing parallel risks of plasma hydrolysis and hepatic oxidation.

Part 5: Troubleshooting & FAQs

Q1: My compound disappears in plasma within 10 minutes, but I see no new peaks on UV. Where did it go?

  • Diagnosis: The lactam ring opening creates a zwitterionic amino acid (highly polar).

  • Solution: It likely eluted in the solvent front (dead volume) of your Reverse Phase LC method. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or derivatize the sample to retain the polar metabolite.

Q2: Can I use a simple pH buffer to stabilize it in vivo?

  • Answer: No. While buffers control chemical hydrolysis, they do not stop enzymatic action. If the instability is enzymatic (which is likely for lactams), you must use enzyme inhibitors (e.g., BNPP for esterases) during ex vivo sample collection to prevent degradation in the tube, but this doesn't help in vivo PK.

Q3: Does the (R)-enantiomer have different stability than the (S)?

  • Answer: Yes, significantly. Enzymes are chiral. The (R)-form may fit into the catalytic pocket of a specific esterase better than the (S)-form. If (R) is too unstable, test the (S)-enantiomer or a racemic mixture to see if "chiral switching" offers a stability advantage, provided biological activity is maintained.

Q4: I see a +16 Da peak in my microsomal assay. What is it?

  • Answer: This is a mono-hydroxylation (+O). It confirms CYP metabolism.[1][2] If you see this, prioritize the Deuteration Strategy (Strategy 1) described above.

Part 6: References

  • Carlier, M., et al. (2015).[3] "Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood." Clinical Chemistry and Laboratory Medicine. Link

    • Context: Establishes protocols for handling lactam-containing molecules in plasma.

  • Dueker, S. R., et al. (1995). "Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea." Archives of Toxicology. Link

    • Context: mechanistic insight into the enzymatic hydrolysis of pyrrolizidine esters/lactams.

  • Fu, P. P., et al. (2004). "Pyrrolizidine alkaloids: genotoxicity, metabolism enzymes, metabolic activation, and mechanisms."[4] Drug Metabolism Reviews. Link

    • Context: Comprehensive review of hepatic CYP metabolism pathways for pyrrolizidine scaffolds.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.

    • Context: Authoritative text on the susceptibility of lactams and amides to amidases.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (R)-hexahydro-3H-pyrrolizin-3-one

Introduction (R)-hexahydro-3H-pyrrolizin-3-one is a chiral bicyclic lactam that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is a critical quality attrib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-hexahydro-3H-pyrrolizin-3-one is a chiral bicyclic lactam that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is a critical quality attribute, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods for the accurate quantification and chiral purity assessment of this intermediate are paramount in drug development and manufacturing.

This guide provides an in-depth comparison of two common analytical techniques for the analysis of (R)-hexahydro-3H-pyrrolizin-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Furthermore, it details the process of cross-validation, a critical step to ensure the equivalency and interchangeability of these methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical control strategies for this and similar chiral compounds.

The principles of analytical method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Chapter 1: Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., purity, impurity profiling, or chiral separation). For (R)-hexahydro-3H-pyrrolizin-3-one, both GC-MS and Chiral HPLC present viable, yet distinct, approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like hexahydro-3H-pyrrolizin-3-one, which has a relatively low molecular weight, GC-MS can offer high sensitivity and specificity, particularly with the use of a mass selective detector.

In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the (R)-hexahydro-3H-pyrrolizin-3-one sample and dissolve in 25 mL of ethyl acetate to obtain a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For the analysis of impurities or in a complex matrix, a derivatization step may be necessary to improve volatility and thermal stability.[3][4] However, for the pure substance, this is often not required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of hexahydro-3H-pyrrolizin-3-one (e.g., m/z 125, 96, 68). A full scan mode (m/z 40-300) can be used for initial identification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the hexahydro-3H-pyrrolizin-3-one sample (racemic or enantiomerically enriched) and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution of the (R)-enantiomer in the mobile phase.

  • To determine the enantiomeric purity, prepare a solution of the test sample at a suitable concentration (e.g., 0.5 mg/mL).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column is often effective for this class of compounds. For example, a Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The exact ratio should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Chapter 2: Method Validation

According to ICH guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For the GC-MS and Chiral HPLC methods, the following parameters should be evaluated.

Validation Parameters and Hypothetical Performance Data

The following tables summarize the validation parameters and present a realistic, hypothetical dataset for the two methods.

Table 1: Summary of Validation Parameters for GC-MS and Chiral HPLC Methods

Validation ParameterGC-MS (for quantification of total analyte)Chiral HPLC (for enantiomeric purity and quantification)
Specificity Demonstrated by the unique mass spectrum and retention time of the analyte, with no interference from blank or placebo.Demonstrated by the resolution of the (R) and (S) enantiomers from each other and from any impurities. Resolution factor (Rs) > 1.5.
Linearity Evaluated over a range of 1-100 µg/mL.Evaluated for the (R)-enantiomer over a range of 1-100 µg/mL and for the (S)-enantiomer over a range of 0.1-5 µg/mL.
Accuracy Assessed by spike recovery at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Assessed by spike recovery of the (S)-enantiomer into a pure sample of the (R)-enantiomer at three levels.
Precision Determined at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Expressed as %RSD.Determined for both the assay of the (R)-enantiomer and the quantification of the (S)-enantiomer.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Determined for the (S)-enantiomer based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.Determined for the (S)-enantiomer based on a signal-to-noise ratio of 10:1.
Robustness Evaluated by making small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate).Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Table 2: Hypothetical Performance Data for GC-MS Method

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Table 3: Hypothetical Performance Data for Chiral HPLC Method

ParameterResult ((R)-enantiomer assay)Result ((S)-enantiomer quantification)Acceptance Criteria
Resolution (Rs) > 2.0> 2.0> 1.5
Linearity (r²) 0.99980.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.8%95.0% - 105.0%98.0% - 102.0% (Assay) 90.0% - 110.0% (Impurity)
Precision (%RSD)
- Repeatability0.5%2.5%≤ 2.0% (Assay) ≤ 5.0% (Impurity)
- Intermediate Precision0.9%4.0%≤ 2.0% (Assay) ≤ 5.0% (Impurity)
LOD -0.03 µg/mL-
LOQ -0.1 µg/mL-

Chapter 3: Cross-Validation of Analytical Methods

Cross-validation is the process of formally comparing the results from two different validated analytical methods to ensure they provide equivalent results.[7] This is crucial when, for example, a method used during development (e.g., HPLC) is replaced by a different method for routine quality control (e.g., GC).

The Rationale for Cross-Validation

The primary goal of cross-validation is to demonstrate that the two methods are interchangeable. This provides flexibility in a manufacturing environment and ensures consistency of data throughout the product lifecycle.

Experimental Protocol for Cross-Validation

1. Selection of Samples:

  • Select a minimum of three batches of (R)-hexahydro-3H-pyrrolizin-3-one, preferably with varying levels of the analyte and any known impurities.

2. Analysis:

  • Analyze each batch in triplicate using both the validated GC-MS method and the validated Chiral HPLC method. The analysis should be performed by the same analyst on the same day to minimize variability.

3. Data Evaluation:

  • Compare the mean results obtained from both methods for the total content of hexahydro-3H-pyrrolizin-3-one.

  • The results should be statistically evaluated. A common approach is to use a two-one-sided t-test (TOST) to assess equivalence.

  • The acceptance criteria for equivalence should be pre-defined in a validation protocol. For example, the 90% confidence interval for the ratio of the means should be within 95.0% to 105.0%.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_setup Setup cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion start Define Acceptance Criteria select_samples Select ≥3 Batches of Analyte start->select_samples analyze_gcms Analyze Samples by GC-MS (n=3) select_samples->analyze_gcms analyze_hplc Analyze Samples by Chiral HPLC (n=3) select_samples->analyze_hplc collect_data Collect and Tabulate Results analyze_gcms->collect_data analyze_hplc->collect_data stat_analysis Perform Statistical Analysis (e.g., TOST) collect_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria equivalent Methods are Equivalent compare_criteria->equivalent Pass not_equivalent Methods are Not Equivalent (Investigate Discrepancies) compare_criteria->not_equivalent Fail

Caption: Workflow for the cross-validation of analytical methods.

Chapter 4: Discussion and Method Comparison

Based on the hypothetical data, both the GC-MS and Chiral HPLC methods are suitable for their intended purposes.

  • GC-MS: This method is highly suitable for the routine quantification of total hexahydro-3H-pyrrolizin-3-one. Its advantages include high throughput and excellent sensitivity. However, a standard GC-MS setup cannot differentiate between enantiomers.

  • Chiral HPLC: This method is indispensable for determining the enantiomeric purity of the sample. It provides excellent resolution between the (R) and (S) enantiomers, allowing for the accurate quantification of the undesired enantiomer, even at very low levels. The LOQ for the (S)-enantiomer is significantly lower than that of the GC-MS method, highlighting its superior sensitivity for chiral impurity analysis.

The cross-validation of the total analyte quantification (sum of both enantiomers from HPLC) with the GC-MS results would provide confidence that both methods are accurately measuring the total amount of the compound. Any significant discrepancy would warrant an investigation into potential issues such as sample degradation under the conditions of one of the methods or the presence of an undetected impurity.

Visualizing the Analyte Structure

Caption: Chemical structure of (R)-hexahydro-3H-pyrrolizin-3-one.

Conclusion

The selection and validation of appropriate analytical methods are critical for ensuring the quality and safety of pharmaceutical products. For a chiral intermediate like (R)-hexahydro-3H-pyrrolizin-3-one, a multi-faceted analytical approach is often necessary.

This guide has outlined two robust, albeit hypothetical, methods: a GC-MS method for rapid and sensitive quantification of the total analyte, and a Chiral HPLC method for the essential task of determining enantiomeric purity. The successful validation of both methods, followed by a rigorous cross-validation, ensures data integrity and provides operational flexibility. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug developers can confidently establish a comprehensive analytical control strategy for this important chiral building block.

References

  • PubChem. 3H-Pyrrolizin-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • Royal Society of Chemistry. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Publishing. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Hamill, R. L., Sullivan, H. R., & Gorman, M. (1969). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Applied microbiology, 18(3), 310–312. Available from: [Link]

  • ResearchGate. Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one. Available from: [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][5][8][9]OXAZABOROLE-BORANE COMPLEX. Available from: [Link]

  • ResearchGate. Pyrrolizine-1,3-dione. Available from: [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • ResearchGate. Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Available from: [Link]

  • CABI Digital Library. Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Available from: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • PubMed. Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Current analytical scope of Pyrolysis-Gas chromatography. Available from: [Link]

  • Semantic Scholar. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Available from: [Link]

  • ChemSynthesis. 7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available from: [Link]

  • Royal Society of Chemistry. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to (R)-hexahydro-3H-pyrrolizin-3-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals (R)-hexahydro-3H-pyrrolizin-3-one, also known as (R)-heliotridan-5-one, is a crucial chiral building block in the synthesis of various pyrrolizidine alkaloi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-hexahydro-3H-pyrrolizin-3-one, also known as (R)-heliotridan-5-one, is a crucial chiral building block in the synthesis of various pyrrolizidine alkaloids, a class of natural products with a wide range of biological activities. The stereoselective synthesis of this bicyclic lactam is of significant interest to the pharmaceutical and organic synthesis communities. This guide provides a detailed, head-to-head comparison of prominent synthetic strategies to access this valuable compound, offering insights into the underlying principles, experimental protocols, and overall efficiency of each route.

Introduction to (R)-hexahydro-3H-pyrrolizin-3-one

The pyrrolizidine alkaloid core is a recurring motif in numerous natural products, many of which exhibit interesting pharmacological properties. The (R)-enantiomer of hexahydro-3H-pyrrolizin-3-one serves as a key intermediate for the synthesis of these complex molecules. The development of efficient and stereocontrolled synthetic routes to this compound is therefore a critical endeavor in medicinal chemistry and drug discovery. This guide will explore and compare two distinct and effective strategies: an organocatalytic cascade approach and a chiral pool synthesis commencing from L-pyroglutamic acid.

Route 1: Organocatalytic Asymmetric Cascade Reaction

This modern approach leverages the power of organocatalysis to construct the chiral pyrrolizidine core in a highly efficient and enantioselective manner. The strategy relies on a cascade sequence of reactions, initiated by a Michael addition, which rapidly builds molecular complexity from simple acyclic precursors.

Scientific Rationale and Mechanistic Insights

The cornerstone of this route is the use of a chiral secondary amine catalyst, often a diarylprolinol silyl ether, to activate an α,β-unsaturated aldehyde. This activation occurs through the formation of a transient enamine intermediate. The enamine then undergoes a stereoselective Michael addition to a suitable acceptor, such as a nitroalkene. The resulting intermediate is then poised for a series of subsequent transformations, including an intramolecular cyclization and lactamization, to furnish the desired pyrrolizidinone framework. The stereochemistry of the final product is dictated by the chiral catalyst, which creates a chiral environment for the key bond-forming steps.

A plausible catalytic cycle for this transformation is depicted below:

Organocatalytic_Cascade cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde Michael_Adduct Michael_Adduct Enamine->Michael_Adduct + Michael Acceptor Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Reaction Product Product Cyclized_Intermediate->Product Hydrolysis Product->Catalyst - Catalyst Aldehyde Aldehyde Aldehyde->Enamine Michael_Acceptor Michael_Acceptor Michael_Acceptor->Michael_Adduct

Caption: Organocatalytic cascade for pyrrolizidinone synthesis.

Experimental Protocol: Organocatalytic Synthesis

The following is a representative, multi-step, one-pot protocol for the synthesis of functionalized tetrahydro-1H-pyrrolizin-3(2H)-ones, which can be adapted for the synthesis of the target molecule.[1]

  • Asymmetric Michael Addition: To a solution of an α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), is added a chiral diarylprolinol silyl ether catalyst (0.1 equiv) and a Michael acceptor (e.g., nitromethane, 1.2 equiv). The reaction is stirred at room temperature until completion.

  • Oxidative Esterification: The crude Michael adduct is then subjected to an oxidative workup, for instance, using the Pinnick oxidation (sodium chlorite, 2-methyl-2-butene in a buffered solution) to afford the corresponding carboxylic acid.

  • Second Michael Addition and Reductive Amination: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then undergoes an intramolecular Michael addition.

  • Lactamization: The resulting amino acid spontaneously cyclizes to form the pyrrolizidinone core. The final product is purified by column chromatography.

This "pot-economy" strategy minimizes the need for purification of intermediates, making it an attractive approach for efficient synthesis.[1]

Route 2: Chiral Pool Synthesis from L-Pyroglutamic Acid

This classical yet robust strategy utilizes a readily available and enantiomerically pure starting material, L-pyroglutamic acid, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

Scientific Rationale and Mechanistic Insights

L-pyroglutamic acid possesses the core five-membered lactam ring and the correct stereochemistry at the bridgehead carbon of the final pyrrolizidinone. The synthetic challenge lies in the construction of the second five-membered ring. This is typically achieved by functionalizing the carboxylic acid and the secondary amine of the starting material, followed by a key intramolecular cyclization step.

The general workflow for this approach is illustrated below:

Chiral_Pool_Synthesis L-Pyroglutamic_Acid L-Pyroglutamic Acid Protection Protection of Amine L-Pyroglutamic_Acid->Protection Reduction Reduction of Carboxylic Acid Protection->Reduction Functionalization Functionalization of Hydroxyl Group Reduction->Functionalization Chain_Elongation Chain Elongation Functionalization->Chain_Elongation Cyclization Intramolecular Cyclization Chain_Elongation->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Product (R)-hexahydro-3H-pyrrolizin-3-one Deprotection->Final_Product

Caption: Chiral pool synthesis workflow from L-pyroglutamic acid.

Experimental Protocol: Chiral Pool Synthesis

A representative synthetic sequence starting from L-pyroglutamic acid is outlined below, based on established methodologies for the synthesis of pyrrolizidine alkaloids.[2]

  • Protection and Reduction: The secondary amine of L-pyroglutamic acid is protected (e.g., as a carbamate, Cbz). The carboxylic acid is then reduced to the corresponding primary alcohol (e.g., using borane-tetrahydrofuran complex).

  • Activation and Chain Elongation: The resulting alcohol is activated (e.g., as a tosylate or mesylate) and then displaced with a two-carbon nucleophile (e.g., the sodium salt of diethyl malonate).

  • Decarboxylation and Cyclization: The malonate ester is hydrolyzed and decarboxylated to afford a carboxylic acid. The protecting group on the nitrogen is removed (e.g., by hydrogenolysis for a Cbz group), and the resulting amino acid is induced to cyclize, often under thermal conditions or with the aid of a coupling reagent, to form the bicyclic lactam.

  • Purification: The final product is purified by distillation or chromatography.

Head-to-Head Comparison

To provide a clear and objective comparison, the key performance indicators for each route are summarized in the table below. The data for the organocatalytic route is based on a representative procedure for a similar pyrrolizidinone, as a direct synthesis of the unsubstituted target has not been detailed in the initial search results.[1] The data for the chiral pool synthesis is based on typical yields for the individual steps described in the literature for analogous transformations.[2]

ParameterOrganocatalytic Cascade RouteChiral Pool Synthesis from L-Pyroglutamic Acid
Starting Materials Simple, achiral aldehydes and nitroalkanesEnantiopure L-pyroglutamic acid
Number of Steps Fewer steps (often one-pot or few purifications)Multiple, discrete steps with intermediate purifications
Overall Yield Moderate to good (typically 30-60%)Generally lower due to multiple steps (typically 15-30%)
Enantioselectivity High (often >95% ee)Excellent (derived from the chiral starting material)
Scalability Can be challenging due to catalyst loading and costGenerally more scalable with well-established reactions
Reagent/Catalyst Cost Chiral organocatalysts can be expensiveL-pyroglutamic acid is relatively inexpensive
Versatility Allows for the introduction of various substituentsPrimarily yields the unsubstituted core unless modified starting materials are used

Conclusion and Expert Recommendation

Both the organocatalytic cascade reaction and the chiral pool synthesis from L-pyroglutamic acid represent viable and effective strategies for the synthesis of (R)-hexahydro-3H-pyrrolizin-3-one.

The organocatalytic route offers a modern, elegant, and highly convergent approach. Its main advantages are the high enantioselectivity achieved through catalyst control and the potential for a "pot-economy" strategy, which can significantly reduce the number of purification steps. This makes it an attractive option for the rapid generation of diverse pyrrolizidinone analogs for structure-activity relationship (SAR) studies. However, the cost and availability of the chiral catalyst may be a consideration for large-scale synthesis.

The chiral pool synthesis from L-pyroglutamic acid is a more traditional but reliable and well-established method. Its primary strength lies in the use of an inexpensive and readily available chiral starting material, which guarantees high enantiopurity in the final product. While it typically involves more steps and may have a lower overall yield, the individual reactions are often robust and scalable. This route is particularly well-suited for the large-scale production of the parent (R)-hexahydro-3H-pyrrolizin-3-one.

Recommendation:

  • For exploratory and medicinal chemistry applications , where the synthesis of a variety of analogs with high enantiopurity is desired, the organocatalytic cascade route is highly recommended due to its versatility and efficiency in building molecular complexity.

  • For process development and large-scale synthesis of the unsubstituted (R)-hexahydro-3H-pyrrolizin-3-one, the chiral pool approach from L-pyroglutamic acid is likely the more practical and cost-effective choice.

Ultimately, the optimal synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and economic considerations.

References

  • Lin, C., Hong, B., & Lee, G. (2016). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances, 6(10), 8243-8247. [Link]

  • A New Strategy in the Synthesis of Amide‐bearing Pyrrolizine from 2‐Pyroglutamic acid. ChemistrySelect, 8(11). (2023). [Link]

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Validation

A Researcher's Guide to Establishing Reproducible Biological Assays for (R)-hexahydro-3H-pyrrolizin-3-one and Novel Pyrrolizidine Alkaloids

This guide provides a framework for researchers, scientists, and drug development professionals to establish robust and reproducible biological assays for characterizing novel compounds, using (R)-hexahydro-3H-pyrrolizin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for researchers, scientists, and drug development professionals to establish robust and reproducible biological assays for characterizing novel compounds, using (R)-hexahydro-3H-pyrrolizin-3-one as a representative example. While specific biological data for this particular molecule is not extensively documented in public literature, its structural classification as a pyrrolizidine alkaloid (PA) provides a logical starting point for investigation. PAs are a diverse class of natural products known for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] However, they are also frequently associated with significant toxicity, particularly hepatotoxicity, which underscores the need for precise and reliable screening methods.[3][4]

This document moves beyond a simple listing of protocols. It champions a logic-driven approach to assay selection and validation, ensuring that the generated data is not only accurate but also reproducible—a cornerstone of scientific integrity. We will explore a curated selection of foundational assays, compare their principles and practicalities, and provide the experimental and intellectual framework necessary for their successful implementation.

PART 1: The Foundation of Reproducibility—Getting the Basics Right

Before any compound is introduced to a biological system, the integrity of that system must be unimpeachable. The lack of reproducibility in preclinical research is a well-documented crisis, often stemming from fundamental errors in cell culture and reagent management.[5][6] Adhering to the principles of Good Cell Culture Practice (GCCP) is not optional; it is the bedrock of trustworthy science.[7]

The Non-Negotiables of Cell Culture
  • Cell Line Authentication: The identity of your cell line must be confirmed at the start of any new project and after thawing a new vial. Misidentified or cross-contaminated cell lines are a primary source of invalid data.[8] Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[6][8]

  • Mycoplasma Contamination: Mycoplasma are insidious contaminants that cannot be detected by visual inspection. They profoundly alter cellular metabolism, gene expression, and response to stimuli, rendering any data generated from infected cells meaningless.[9] Routine testing via PCR or specialized culture methods is mandatory.[8]

  • Aseptic Technique and Environment: Work with one cell line at a time in a certified biosafety cabinet to prevent cross-contamination. Use dedicated media and reagents for each cell line and avoid the routine use of antibiotics, which can mask low-level contamination and breed resistant organisms.[7]

The Integrity of the Small Molecule

The physical and chemical properties of the test compound itself are a critical variable. For (R)-hexahydro-3H-pyrrolizin-3-one, sourced from a supplier like ChemScene, it is essential to:[10]

  • Verify Identity and Purity: Always obtain a Certificate of Analysis (CoA) confirming the compound's structure and purity (typically ≥98%).

  • Ensure Proper Storage: The compound should be stored under the recommended conditions (e.g., sealed in a dry environment at 2-8°C) to prevent degradation.[10]

  • Manage Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and be aware of the final solvent concentration in your assay, as it can exert its own toxicity.

PART 2: A Comparative Guide to Foundational Biological Assays

Given the known activities of the broader pyrrolizidine alkaloid class, a logical starting point for characterizing (R)-hexahydro-3H-pyrrolizin-3-one involves assessing its impact on cell viability, inflammation, and specific enzyme targets.

Assay Type 1: Cytotoxicity and Cell Viability

A primary concern with PAs is cytotoxicity.[3][11] Therefore, the first step in characterizing a novel PA is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and identifies concentrations for subsequent, more specific assays. The human hepatocellular carcinoma cell line, HepG2, is a relevant model for assessing the hepatotoxicity of PAs.[3]

Comparison of Common Tetrazolium Reduction Assays
FeatureMTT AssayWST-1 Assay
Principle Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.Mitochondrial dehydrogenases in viable cells cleave the water-soluble tetrazolium salt WST-1 into a soluble orange/red formazan dye.[12]
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate
Endpoint Absorbance at ~570 nmAbsorbance at ~440 nm
Advantages Widely used and well-documented.One-step procedure (no solubilization needed), higher sensitivity, reagent is more stable.[12]
Disadvantages Requires a separate solubilization step using an organic solvent (e.g., DMSO), which can be toxic and introduces an extra source of error.[13]Can have higher background absorbance depending on the medium; potential for interference from compounds with antioxidant activity.
Best For Endpoint assays where a single time point is sufficient.Time-course studies and high-throughput screening due to its simplicity and non-destructive nature.
Experimental Workflow: General Cell Viability Assay

The following diagram outlines the general workflow for a cell-based viability assay, applicable to both MTT and WST-1 methods with minor variations.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout p1 Seed cells in 96-well plate (e.g., 1x10^4 cells/well) p2 Allow cells to adhere (24 hours) p1->p2 t1 Prepare serial dilutions of (R)-hexahydro-3H-pyrrolizin-3-one t2 Add compound to wells. Include vehicle control (e.g., DMSO) and untreated control. t1->t2 t3 Incubate for desired period (e.g., 24, 48, 72 hours) t2->t3 a1 Add tetrazolium reagent (MTT or WST-1) to each well a2 Incubate (1-4 hours) a1->a2 a3 If MTT: Add solubilization buffer and incubate further a2->a3 MTT Path a4 Read absorbance on a microplate reader a2->a4 WST-1 Path a3->a4

Caption: General workflow for assessing compound cytotoxicity using a tetrazolium-based assay.

Detailed Protocol: WST-1 Cell Viability Assay

This protocol is adapted for ease of use and high-throughput potential.[14][15]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of (R)-hexahydro-3H-pyrrolizin-3-one in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in serum-free medium. The final DMSO concentration in the well should be ≤ 0.5%.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • Assay Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well. Gently tap the plate to mix.[14]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 420-480 nm (maximum at ~440 nm) using a microplate reader. A reference wavelength of >600 nm should be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay Type 2: Anti-Inflammatory Activity

Many natural products exhibit anti-inflammatory properties. A common and reproducible method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[16][17]

Principle of the Nitric Oxide (Griess) Assay

LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO. NO is an unstable radical, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[16] A reduction in the colored product in the presence of the test compound indicates potential anti-inflammatory activity.[18]

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_prep Phase 1: Cell Seeding cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Griess Reaction & Readout p1 Seed RAW 264.7 cells in 96-well plate p2 Allow cells to adhere (24 hours) p1->p2 t1 Pre-treat cells with compound dilutions for 1-2 hours t2 Stimulate cells with LPS (e.g., 1 µg/mL) t1->t2 t3 Incubate for 24 hours t2->t3 a1 Collect 50 µL of supernatant from each well a2 Add 50 µL of Griess Reagent to supernatant a1->a2 a3 Incubate for 10-15 min at room temperature a2->a3 a4 Read absorbance at 540 nm a3->a4

Caption: Workflow for measuring nitric oxide inhibition in LPS-stimulated macrophages.

Detailed Protocol: Nitric Oxide (Griess) Assay
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of (R)-hexahydro-3H-pyrrolizin-3-one (prepared at non-toxic concentrations determined from viability assays) for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

Crucial Self-Validation Step: It is imperative to run a parallel cell viability assay (e.g., WST-1) on the same plate. A decrease in NO production could be due to genuine anti-inflammatory activity or simply because the compound is killing the cells.[17] True anti-inflammatory activity is only confirmed if NO inhibition occurs at non-cytotoxic concentrations.

Assay Type 3: Enzyme Inhibition

Pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[19] This makes AChE a relevant target for screening.

Principle of the Ellman's Assay for AChE Inhibition

This colorimetric assay uses acetylthiocholine (ATCh) as a substrate for AChE. When hydrolyzed by AChE, ATCh yields thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[20][21] The presence of an inhibitor reduces the rate of this color change.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted for a 96-well plate format.[20][22]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 7.4.

    • Enzyme Solution: Prepare purified AChE (e.g., from electric eel) in assay buffer to a working concentration (e.g., 0.2-0.4 Units/L).

    • DTNB Solution: Prepare DTNB in assay buffer.

    • Substrate Solution: Prepare acetylthiocholine iodide (ATChI) in assay buffer. Prepare this solution fresh.

    • Test Compound: Prepare serial dilutions of (R)-hexahydro-3H-pyrrolizin-3-one in assay buffer containing a small percentage of DMSO.

  • Assay Plate Setup:

    • No Inhibitor Control: Add 45 µL of AChE solution and 5 µL of the solvent vehicle.

    • Test Wells: Add 45 µL of AChE solution and 5 µL of the respective test compound dilution.

    • Blank: Add 45 µL of assay buffer and 5 µL of the solvent vehicle.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Reaction Mix containing assay buffer, substrate, and DTNB. Add 150 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

PART 3: Assay Validation—The Path to Trustworthy Data

Developing an assay is only the first step. Validating it is what ensures its suitability for its intended purpose. The principles outlined by guidelines such as USP <1033> provide a robust framework.[23]

Key Validation Parameters for Biological Assays
ParameterQuestion AnsweredHow to Assess
Accuracy How close is the measured value to the true value?Compare results against a known standard or reference material.
Precision How close are repeated measurements to each other?Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, e.g., different days, analysts).[23]
Specificity Can the assay unequivocally assess the analyte in the presence of other components?Test for interference from the vehicle (DMSO), media components, or structurally similar but inactive compounds.
Linearity & Range Over what concentration range is the assay signal proportional to the analyte concentration?Analyze samples at multiple concentrations and assess the correlation coefficient (R²) of the dose-response curve.
Robustness How resistant is the assay to small, deliberate variations in method parameters?Slightly vary parameters like incubation time, temperature, or reagent concentration and observe the impact on results.
Visualization of the Assay Validation Process

G Dev Assay Development & Optimization Acc Accuracy Dev->Acc Validation Phase Prec Precision (Repeatability & Intermediate) Dev->Prec Validation Phase Spec Specificity Dev->Spec Validation Phase Lin Linearity & Range Dev->Lin Validation Phase Rob Robustness Dev->Rob Validation Phase Validated Validated Assay (Fit for Purpose) Acc->Validated Prec->Validated Spec->Validated Lin->Validated Rob->Validated

Caption: Core parameters for the validation of a biological assay.

Conclusion

Establishing reproducible biological assays for a novel compound like (R)-hexahydro-3H-pyrrolizin-3-one is a systematic process that prioritizes scientific rigor over expediency. It begins with an unshakeable foundation of good cell culture practice and a thorough understanding of the test compound. By logically selecting assays based on the known activities of the broader chemical class—starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays—researchers can build a comprehensive biological profile.

The comparison of methods like MTT and WST-1, and the detailed protocols for cytotoxicity, anti-inflammatory, and enzyme inhibition assays, provide a practical toolkit. However, the ultimate key to reproducibility lies in diligent assay validation. By systematically evaluating accuracy, precision, specificity, and robustness, the resulting data becomes reliable, transferable, and a true contribution to the scientific record. This structured, self-validating approach ensures that the biological story of (R)-hexahydro-3H-pyrrolizin-3-one, and any compound that follows, is told with clarity and confidence.

References
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  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. World Journal of Pharmaceutical Research, 7(16), 846-861. [Link][16][17]

  • Li, Y. H., et al. (2014). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology, 151(1), 384-391. [Link][3]

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  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics, 10(4). [Link][25]

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  • Fronza, M., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Journal of Pharmacy and Pharmacology, 70(8), 1119-1127. [Link][18]

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  • Park, S. Y., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 14(11), 2351. [Link][27]

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  • Nithyanand, P., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17281-17296. [Link][29]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI)

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) (CAS Number: 64349-43-9). Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) (CAS Number: 64349-43-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the known hazards of the broader class of pyrrolizidine alkaloids (PAs) and established best practices for managing highly potent or cytotoxic substances in a laboratory environment.

Pyrrolizidine alkaloids are a large group of naturally occurring compounds, many of which are known for their significant toxicity, particularly hepatotoxicity (liver damage), with some also exhibiting carcinogenic and genotoxic properties.[1][2][3] Therefore, a conservative and stringent approach to personal protection is paramount to ensure the safety of all laboratory personnel.

Hazard Assessment and Risk Mitigation

The primary routes of occupational exposure to a powdered substance like 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) are inhalation of airborne particles, dermal contact, and accidental ingestion.[4] The toxic effects of pyrrolizidine alkaloids are cumulative, meaning that repeated exposure to even small amounts can lead to significant health problems over time.[5][6]

Key Hazards of Pyrrolizidine Alkaloids:

  • Hepatotoxicity: PAs are well-documented to cause severe liver damage, including hepatic veno-occlusive disease (VOD).[1][7]

  • Carcinogenicity and Genotoxicity: Many PAs are considered genotoxic carcinogens.[2][8]

  • Cumulative Effects: The damage from PAs can build up over time, even with low-level exposures.[5]

  • Lack of Specific Antidote: There is no known specific antidote for PA poisoning, making prevention the only effective strategy.[5][6]

Given these significant risks, all handling of 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) should be conducted within a designated area, and access should be restricted to trained personnel.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Receiving and Unpacking - Nitrile gloves (double-gloved recommended) - Lab coat - Safety glassesTo protect against potential contamination on the exterior of the container during shipping.
Weighing of Powder - Disposable, solid-front lab coat with tight cuffs - Double nitrile gloves - Safety goggles - N95 or higher-rated respiratorWeighing poses a high risk of aerosolization. A respirator is essential to prevent inhalation of fine particles.[4] Double gloving provides an extra layer of protection.
Preparation of Solutions - Disposable, solid-front lab coat with tight cuffs - Double nitrile gloves - Safety goggles or a face shieldReduces the risk of splashes and direct skin contact during dissolution.
Handling of Solutions - Nitrile gloves - Lab coat - Safety glassesStandard laboratory practice for handling chemical solutions.
Spill Cleanup - Chemical-resistant disposable gown - Double nitrile gloves - Safety goggles and face shield - N95 or higher-rated respiratorA higher level of protection is required to manage the increased risk of exposure during a spill.[9]
Waste Disposal - Nitrile gloves - Lab coat - Safety glassesTo protect against contact with contaminated waste materials.

Step-by-Step PPE Procedures

Adherence to strict protocols for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Don_Gown 2. Don disposable gown Inspect_PPE->Don_Gown Don_Respirator 3. Don N95 respirator (if required) Don_Gown->Don_Respirator Don_Goggles 4. Don safety goggles/face shield Don_Respirator->Don_Goggles Don_Gloves 5. Don inner pair of nitrile gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 6. Don outer pair of nitrile gloves over cuffs Don_Gloves->Don_Outer_Gloves

Caption: Sequential workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

The doffing process is critical to prevent contaminating yourself and the surrounding environment.

Doffing_PPE cluster_doffing Doffing Sequence (In designated area) Remove_Outer_Gloves 1. Remove outer gloves (turn inside out) Remove_Gown 2. Remove gown (roll away from body) Remove_Outer_Gloves->Remove_Gown Wash_Hands_1 3. Perform hand hygiene Remove_Gown->Wash_Hands_1 Remove_Goggles 4. Remove goggles/face shield Wash_Hands_1->Remove_Goggles Remove_Respirator 5. Remove respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands_2 7. Perform thorough hand hygiene Remove_Inner_Gloves->Wash_Hands_2

Caption: Sequential workflow for doffing Personal Protective Equipment.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the compound in the laboratory is essential for safety.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Weighing: All weighing of the powdered compound must be performed in a certified chemical fume hood or a powder containment balance enclosure.

  • Solution Preparation: All manipulations involving the opening of the primary container and the preparation of solutions should be carried out in a chemical fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is required.[9]

For a small powder spill (<5 g):

  • Alert personnel in the immediate area and restrict access.

  • Don the appropriate spill cleanup PPE.

  • Gently cover the spill with absorbent pads and wet them with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne.

  • Carefully wipe up the spill from the outer edges inward.

  • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

For a large spill (>5 g) or any spill outside of a containment device:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination
  • All non-disposable equipment that comes into contact with the compound must be decontaminated. This can be achieved by thoroughly rinsing with a suitable solvent, followed by washing with soap and water.

  • Work surfaces in the designated handling area should be decontaminated at the end of each procedure and at the end of the workday.

Waste Disposal

All waste contaminated with 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

The disposal of hazardous waste must comply with all local, state, and federal regulations. Consult with your institution's EHS department for specific guidance on waste disposal procedures. Studies have shown that composting and biomethanization can lead to the degradation of pyrrolizidine alkaloids, which may be a consideration for large-scale disposal, but is not typically applicable to a laboratory setting.[10]

Conclusion

The handling of 3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) requires a meticulous and proactive approach to safety. By understanding the potential hazards associated with pyrrolizidine alkaloids and adhering to the stringent PPE and handling protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

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